4-Iodonaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOATKYKFWHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921222 | |
| Record name | 4-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113855-57-5 | |
| Record name | 4-Iodo-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113855575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodonaphthalen-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Iodonaphthalen-1-ol, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, molecular structure, synthesis, and reactivity, with a particular focus on its application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound.
Molecular Structure and Physicochemical Properties
This compound, a derivative of 1-naphthol, possesses a naphthalene ring system substituted with a hydroxyl group at the C1 position and an iodine atom at the C4 position. This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly valuable in organic synthesis.
The presence of the electron-donating hydroxyl group activates the naphthalene ring towards electrophilic substitution, while the bulky iodine atom at the para-position influences the molecule's reactivity and provides a key handle for cross-coupling reactions. The iodine atom, being the largest and least electronegative of the common halogens, forms a relatively weak C-I bond, making it an excellent leaving group in various transition metal-catalyzed reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₇IO | Calculated |
| Molecular Weight | 270.07 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not readily available; expected to be higher than 1-naphthol (94-96 °C) due to increased molecular weight and intermolecular forces. | Estimation |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.[1] | Inferred from structural analogues |
| CAS Number | 113855-57-5 |
Synthesis of this compound: A Practical Guide
The regioselective synthesis of this compound from the readily available starting material, 1-naphthol, is a critical step for its utilization. The hydroxyl group at C1 is an ortho-, para-director, making the C4 position susceptible to electrophilic attack. However, controlling the selectivity to avoid the formation of the C2-iodinated isomer and di-iodinated products is paramount.
Mechanism of Electrophilic Iodination
The iodination of 1-naphthol proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺) is generated in situ, which then attacks the electron-rich naphthalene ring. The hydroxyl group's strong activating effect directs the substitution primarily to the para-position (C4) due to steric hindrance at the ortho-positions (C2).
Figure 1: General mechanism of electrophilic iodination of 1-naphthol.
Recommended Synthetic Protocols
Two primary methods have proven effective for the regioselective iodination of 1-naphthol derivatives at the C4 position:
Protocol 1: Iodination using Iodine and an Oxidizing Agent
This classic method utilizes molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species. A combination of iodine and iodic acid (HIO₃) or sodium iodate (NaIO₃) in an acidic medium provides a reliable route to this compound.[2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-naphthol (1.0 eq.) in a suitable solvent such as glacial acetic acid or aqueous ethanol.
-
Reagent Addition: Add molecular iodine (I₂, 1.0-1.2 eq.) to the solution.
-
Oxidant Addition: Slowly add a solution of iodic acid (HIO₃, 0.4-0.5 eq.) or sodium iodate (NaIO₃, 0.4-0.5 eq.) in water. The use of an oxidizing agent is crucial as iodine itself is not electrophilic enough to react with the aromatic ring.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine.[4][5][6] The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance the electrophilicity of the iodine.
Step-by-Step Methodology:
-
Inert Atmosphere: To a solution of 1-naphthol (1.0 eq.) in a dry solvent like acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (NIS, 1.0-1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1-0.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its structure and purity. The following spectroscopic data are expected:
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) will show a complex splitting pattern for the six naphthalene protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring. The carbon bearing the iodine (C4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C1) will be significantly downfield. |
| FTIR (cm⁻¹) | A broad O-H stretching band around 3200-3500 cm⁻¹, characteristic C-H stretching of the aromatic ring just above 3000 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region (around 500-600 cm⁻¹).[6] |
| Mass Spec (EI) | The molecular ion peak (M⁺) will be observed at m/z = 270. A characteristic fragmentation pattern involving the loss of iodine (M-127) and other fragments of the naphthalene core will be present.[6] |
Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents. This compound serves as an excellent electrophilic partner in these reactions.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general guideline for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst System: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a palladium precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand.
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford the desired 4-aryl-naphthalen-1-ol.
Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8][9] this compound provides a versatile platform for the synthesis of novel naphthalene-based compounds with potential therapeutic applications. The ability to introduce a wide range of aryl and heteroaryl substituents at the C4 position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR).
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Anticancer Agents: Many naphthalene derivatives exhibit cytotoxic activity.[7][8]
-
Antimicrobial Agents: The naphthalene core is found in several antifungal and antibacterial compounds.[7][8]
-
CNS-active Agents: Naphthalene-based structures are present in drugs targeting the central nervous system.[7][8]
By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization programs.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity in cross-coupling reactions, and the accessibility of its synthesis make it an attractive building block for the discovery and development of new bioactive molecules. This guide provides a solid foundation for researchers and scientists to confidently handle, synthesize, and utilize this compound in their research endeavors.
References
- Biswas, S. G., & Mukherjee, A. (1976). α-(4'-Iodo-1'-diazocyclohexane)-β-naphthol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(7), 2230-2231.
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CPAchem. (2023). Safety data sheet for 1-Naphthol. Retrieved from [Link]
- Zangade, S. B., Mokle, S. S., Shinde, A. T., & Vibhute, Y. B. (2012). Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique. European Journal of Chemistry, 3(3), 314-315.
- Muzaffar, K., & Krishnaji, T. (2012). Iodination of naphthalenes with iodine and sodium iodate in aqueous acetic acid medium. Journal of the Indian Chemical Society, 89(8), 1101-1104.
- Majumdar, K. C., & Kundu, A. K. (2010). Regioselective 5-exo-Trig Heterocyclization of 2-Allyl-1-naphthols under the Influence of N-Iodosuccinimide or Molecular Iodine in Aqueous Micelle. Helvetica Chimica Acta, 93(11), 2216-2223.
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Iodination Using N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1-Naphthalenol, 4-iodo-. (n.d.). SpectraBase. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1991). Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
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ResearchGate. (2021). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]
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ResearchGate. (2015). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]
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SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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ResearchGate. (2017). Suzuki reaction on iodo-labeled RNA. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
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Scribd. (n.d.). Assignment 4. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1-NAPHTHOL. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
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LookChem. (2025). 4-nitro-1-naphthol. Retrieved from [Link]
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Journal of the American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses of 1-iodo-2-naphthol. Retrieved from [Link]
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FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors. Retrieved from [Link]
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PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-Naphthol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. Retrieved from [Link]
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LinkedIn. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemis. Retrieved from [Link]
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PubMed. (2016). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. Retrieved from [Link]
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MDPI. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]
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Introduction: The Significance of 4-Iodonaphthalen-1-ol
An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodonaphthalen-1-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of this compound. This important chemical intermediate serves as a building block in the development of various organic molecules and pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles, emphasizing safety, efficiency, and product purity.
This compound is a derivative of 1-naphthol, a bicyclic aromatic compound. The introduction of an iodine atom at the C4 position of the naphthalene ring creates a valuable synthetic handle. The carbon-iodine bond is relatively weak, making it susceptible to a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), which allows for the straightforward introduction of complex substituents. This reactivity profile makes this compound a key precursor in medicinal chemistry and materials science. This guide offers a detailed exploration of its synthesis via electrophilic iodination and subsequent purification to achieve a high degree of purity essential for downstream applications.
Synthesis: Electrophilic Iodination of 1-Naphthol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-naphthol. The hydroxyl (-OH) group of 1-naphthol is a potent activating group, meaning it donates electron density to the aromatic ring system, making it more susceptible to attack by electrophiles. It is also an ortho, para-director. Due to steric hindrance at the ortho positions (C2 and C8a), the incoming electrophile (in this case, an iodonium species) preferentially attacks the para position (C4).
Synthetic Strategy: Direct Iodination with Iodine and Iodic Acid
A reliable method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃). This combination generates a more potent electrophilic iodine species in situ, facilitating the reaction under mild conditions.[1] This approach avoids the use of harsh reagents and often leads to high yields of the desired product.
Detailed Experimental Protocol
Materials and Reagents:
-
1-Naphthol (C₁₀H₈O)
-
Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Ethanol (CH₃CH₂OH)
-
Deionized Water (H₂O)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Ethyl Acetate (CH₃COOCH₂CH₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol (10.0 g, 69.4 mmol) in 100 mL of ethanol.
-
Reagent Addition: To the stirred solution, add iodine (8.8 g, 34.7 mmol) followed by iodic acid (3.05 g, 17.3 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding saturated sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Mechanistic Considerations and Experimental Rationale
-
Choice of Reagents: The combination of iodine and iodic acid generates the highly electrophilic iodonium ion (I⁺), which is the active iodinating agent. This is more effective than using iodine alone with activated phenols.[1]
-
Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.
-
Work-up Chemistry: Sodium thiosulfate is a reducing agent that reacts with unreacted iodine (I₂) to form colorless iodide ions (I⁻), simplifying the purification process.
Safety Precautions
-
1-Naphthol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[2][3]
-
Iodine: Harmful if inhaled, swallowed, or absorbed through the skin. Causes burns to the skin and eyes.[4]
-
Iodic Acid: Strong oxidizer. Causes severe skin and eye burns.
-
Solvents: Ethanol and ethyl acetate are flammable.
-
Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted 1-naphthol, the undesired 2-iodo isomer, and potentially di-iodinated byproducts. Therefore, a robust purification strategy is essential to obtain high-purity this compound.
Purification Strategy: Recrystallization
Recrystallization is an effective technique for purifying crystalline organic solids.[6][7] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Notes |
|---|---|---|---|
| Methanol/Water | Low | High | A mixed solvent system is often effective. The crude product is dissolved in a minimum of hot methanol, and water is added dropwise until turbidity persists, then redissolved with a small amount of methanol.[8] |
| Hexane | Low | Moderate | Good for removing more polar impurities. |
| Toluene | Moderate | High | May require a larger volume; good for less polar impurities. |
Detailed Recrystallization Protocol
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol) and a boiling chip.
-
Dissolution: Heat the mixture gently on a hot plate while stirring. Add the hot solvent portion-wise until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Advanced Purification: Column Chromatography
For exceptionally high purity, or if recrystallization fails to remove persistent impurities (like the 2-iodo isomer), column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
-
Stationary Phase: Silica gel is typically used for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by TLC analysis, aiming for an Rf value of ~0.3 for the desired product.
Visualization of Key Processes
To better illustrate the core concepts, the following diagrams outline the synthesis and purification workflows.
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A Technical Guide to the Spectroscopic Characterization of 4-Iodonaphthalen-1-ol
This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Iodonaphthalen-1-ol, a key intermediate in various synthetic applications. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. This approach, rooted in an understanding of substituent effects, empowers researchers to identify and confirm the structure of this compound with confidence.
We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed experimental protocol, a presentation of the predicted data, and a thorough interpretation based on established chemical principles.
Molecular Structure and Overview
This compound is a disubstituted naphthalene derivative. The structure consists of a naphthalene core, functionalized with a hydroxyl group (-OH) at the C1 position and an iodine atom (-I) at the C4 position. The correct interpretation of its spectroscopic data is crucial for confirming its identity and purity.
Caption: Standardized workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. [1][2]2. Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter. [2]3. Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. [3][4]4. Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving high-resolution spectra with sharp lines. [1]5. Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.
-
Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference for ¹H NMR, and the solvent triplet at 77.16 ppm for ¹³C NMR. [5]
Predicted NMR Data
The chemical shifts are predicted based on the known spectrum of 1-naphthol and the established substituent chemical shifts (SCS) for iodine in aromatic systems. The hydroxyl group is a strong activating, ortho-para directing group, while iodine is deactivating and also ortho-para directing.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-2 | 7.0 - 7.2 | d, J ≈ 8 Hz | C-1 | ~152 |
| H-3 | 7.8 - 8.0 | d, J ≈ 8 Hz | C-2 | ~110 |
| H-5 | 8.0 - 8.2 | d, J ≈ 8 Hz | C-3 | ~130 |
| H-6 | 7.5 - 7.7 | t, J ≈ 7.5 Hz | C-4 | ~90 |
| H-7 | 7.5 - 7.7 | t, J ≈ 7.5 Hz | C-4a | ~128 |
| H-8 | 7.8 - 8.0 | d, J ≈ 8 Hz | C-5 | ~127 |
| 1-OH | 5.0 - 6.0 | br s | C-6 | ~126 |
| C-7 | ~125 | |||
| C-8 | ~122 |
| | | | C-8a | ~135 |
Interpretation of NMR Spectra
-
¹H NMR Spectrum:
-
Aromatic Region (7.0-8.2 ppm): Six distinct signals are expected, corresponding to the six aromatic protons.
-
The proton at C2 (H-2) will be shifted upfield relative to other protons on that ring due to the strong electron-donating effect of the adjacent -OH group. It will appear as a doublet due to coupling with H-3. [6] * The proton at C3 (H-3) will be deshielded by the adjacent iodine atom and will appear as a doublet from coupling to H-2.
-
The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit a pattern typical of a 1-substituted naphthalene, with H-5 and H-8 appearing at the lowest field due to the anisotropic effect of the adjacent ring.
-
Hydroxyl Proton (5.0-6.0 ppm): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR Spectrum:
-
Ten distinct signals are expected, one for each carbon in the naphthalene skeleton.
-
C-1 (bearing -OH): This carbon will be highly deshielded, appearing around 152 ppm. [5] * C-4 (bearing -I): The most characteristic signal. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon far upfield to approximately 90 ppm. This is a key diagnostic peak. [7] * Other Carbons: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the -OH and -I substituents, leading to the predicted values in Table 1. [8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the hydroxyl group and the aromatic system.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely. [9]2. Background Scan: Acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O). [9]3. Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum. [10]5. Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol.
Predicted IR Data
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H stretch (H-bonded) | Phenolic -OH | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| ~1260 | C-O stretch | Phenolic C-O | Strong |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic C-H | Strong |
| ~550 | C-I stretch | Aryl Iodide | Medium to Weak |
Interpretation of IR Spectrum
-
O-H Stretch (3500-3200 cm⁻¹): A prominent, broad absorption band in this region is the most definitive evidence for the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. [11]* Aromatic C-H Stretch (3100-3000 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature. * Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of sharp to medium bands in this "fingerprint" region are characteristic of the naphthalene ring system. [12]* C-O Stretch (~1260 cm⁻¹): A strong band around this region is indicative of the stretching vibration of the phenolic C-O bond. [11]* C-I Stretch (~550 cm⁻¹): The C-I bond vibration appears at low wavenumbers, typically in the 600-500 cm⁻¹ range. This peak might be weak but serves as evidence for the iodine substituent. [13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: Electron Ionization (EI) MS
Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. [6]
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Health and safety considerations for handling 4-Iodonaphthalen-1-ol
An In-Depth Technical Guide to the Safe Handling of 4-Iodonaphthalen-1-ol
Introduction
This compound is a functionalized aromatic compound of significant interest in chemical synthesis and drug development. As a derivative of both naphthalene and 1-naphthol, its chemical reactivity is coupled with a complex toxicological profile that demands a rigorous and well-understood safety protocol. The presence of the naphthalene core, the phenolic hydroxyl group, and the iodine substituent necessitates a multi-faceted approach to risk assessment.
This guide provides a comprehensive overview of the health and safety considerations for handling this compound. It is designed for researchers, scientists, and professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data for structurally analogous compounds, providing a robust framework for risk mitigation. The core principle of this guide is not merely to list procedures, but to explain the scientific rationale behind them, empowering personnel to handle this chemical with confidence and safety.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While specific experimental data for this compound may be limited, its properties can be reliably inferred from its constituent parts: 1-naphthol and 1-iodonaphthalene.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-Iodo-1-naphthol | - |
| CAS Number | 2834-90-4 | |
| Molecular Formula | C₁₀H₇IO | [1] |
| Molecular Weight | 270.07 g/mol | [2] |
| Appearance | Likely a solid, potentially colorless to yellow or tan, darkening on exposure to light and air (inferred from 1-naphthol).[3] | - |
| Boiling Point | The boiling point of 1-iodonaphthalene is 302-305 °C, and for 1-naphthol it is 278-280 °C. The value for this compound is expected to be in or above this range.[4][5] | - |
| Melting Point | The melting point of 1-naphthol is 95-96 °C.[5] The substituted compound's melting point will differ but it is expected to be a solid at room temperature. | - |
| Solubility | Expected to have low solubility in water but be soluble in simple organic solvents, similar to its parent naphthols.[5] | - |
| Flash Point | The flash point for 1-iodonaphthalene is >110 °C and for 1-naphthol is 153 °C.[3][4] The compound is not highly flammable but is combustible. | - |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are derived from the naphthalene core and the phenolic hydroxyl group.
GHS Hazard Classification (Inferred from Analogous Compounds)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][8]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[2][4][8][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][9]
-
Carcinogenicity (Category 2): Suspected of causing cancer (based on naphthalene).[6][10][11][12]
-
Hazardous to the Aquatic Environment, Acute and Chronic: Very toxic to aquatic life with long-lasting effects.[6][10][11][12]
Toxicological Rationale: The "Why" Behind the Hazard
The toxicity of naphthalene and its derivatives is not solely due to the parent molecule but is significantly influenced by its metabolic bioactivation. The body's cytochrome P450 enzymes metabolize the naphthalene ring to form reactive intermediates.
-
Metabolism to Naphthols and Epoxides: Naphthalene is metabolized to naphthalene-1,2-epoxide, which is then converted to 1-naphthol.[3][13]
-
Formation of Quinones: 1-naphthol, a primary metabolite, can be further oxidized to form 1,2-naphthoquinone and 1,4-naphthoquinone.[13]
-
Cellular Damage: These naphthoquinones are the primary mediators of toxicity. They are highly reactive electrophiles that can deplete cellular glutathione, bind to essential proteins, and generate reactive oxygen species (ROS), leading to oxidative stress, cytotoxicity, and genotoxicity.[13]
This metabolic pathway is the fundamental reason why exposure must be minimized. The compound itself is a metabolite in the pathway that leads to toxic quinones, making it inherently hazardous.
Section 3: The Hierarchy of Controls for Risk Mitigation
A systematic approach to safety involves implementing controls in a specific order of effectiveness, known as the hierarchy of controls. This strategy prioritizes eliminating hazards at their source.
Caption: The Hierarchy of Controls, from most effective (top) to least effective (bottom).
Engineering Controls
These controls are designed to physically isolate the operator from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][14][15]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Grounding: For transfers of larger quantities of powdered material where static electricity could be a concern, containers and receiving equipment should be grounded and bonded.[6][10][11][16]
Administrative Controls
These are work policies and procedures that reduce exposure duration, frequency, and intensity.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for working with this compound must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Area: A specific area within the lab or fume hood should be designated for work with this compound to prevent cross-contamination.[17] This area should be clearly marked with appropriate hazard signage ("CANCER HAZARD").[17]
-
Training: Personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and all emergency procedures.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. A face shield worn over goggles is recommended for larger scale operations.[18][19][20] | Protects against dust particles or splashes causing severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves. Consult manufacturer data for suitability. Double-gloving (e.g., nitrile) can provide additional protection. Gloves must be inspected before use and disposed of after handling or upon contamination.[6][18][19] | Prevents skin contact, as the compound is a skin irritant and potentially toxic upon absorption. |
| Body Protection | A buttoned laboratory coat. For larger quantities, a chemical-resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[17][19] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when work is performed within a certified chemical fume hood.[4] If engineering controls are not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges must be used.[15] | Prevents inhalation of airborne particles, which can cause respiratory irritation. |
Section 4: Standard Operating Procedures (SOPs)
General Handling and Use
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety glasses/goggles, gloves).
-
Weighing: Weigh the solid compound within the fume hood on a tared weigh boat or directly into the reaction vessel to minimize transfer and potential for dust generation.
-
Transfer: If transferring the solid, use a spatula. For solutions, use a pipette or syringe. All transfers should be performed over a tray or secondary containment to catch any spills.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) into a designated hazardous waste container.[17]
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[6][16]
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[8][15]
-
Location: Store in a cool, dry, dark, and well-ventilated area.[8][14] The storage location should be a designated, locked cabinet or area.[8][9][11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8]
Waste Disposal
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[17] The label must indicate "Hazardous Waste" and list the chemical contents.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9][11] Do not discharge into drains or the environment.[11]
Section 5: Emergency Response Protocols
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][21][22]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8][21][23][24]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][21][23][24]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][21][24]
Accidental Release (Spill) Response
A clear and practiced spill response plan is essential to manage accidental releases safely.
Caption: A logical workflow for responding to a chemical spill in the laboratory.
Step-by-Step Spill Cleanup Protocol (for a minor spill manageable by trained personnel):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[17]
-
Ventilate: Ensure the fume hood is operational or the area is well-ventilated.
-
Eliminate Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[16][17]
-
Don PPE: Wear, at a minimum, double gloves, a lab coat, and chemical splash goggles.
-
Contain & Absorb: Gently cover the spill with a chemical absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material and contaminated soil into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and manage it according to the established waste disposal protocol.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Conclusion
This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. Its toxicological profile, rooted in the metabolic activation of the naphthalene core, underscores the critical importance of preventing all routes of exposure—inhalation, skin contact, and ingestion. By rigorously applying the hierarchy of controls, from using engineering solutions like fume hoods to meticulously following administrative procedures and wearing the correct PPE, researchers can effectively mitigate the risks. Preparedness for emergencies, through well-understood first aid and spill response protocols, completes a comprehensive safety framework. Adherence to the principles and procedures outlined in this guide will help ensure a safe laboratory environment for all personnel.
References
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Society for Chemical Hazard Communication. (Date N/A). SDS – SECTION 4. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (Date N/A). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
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Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
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TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (Date N/A). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Introduction to 4-Iodonaphthalen-1-ol: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to the Commercial Availability and Sourcing of 4-Iodonaphthalen-1-ol for Research and Development
This compound, also known as 1-Iodo-4-naphthol (CAS No. 113855-57-5), is a functionalized aromatic compound belonging to the naphthol derivative family. Its structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and an iodine (-I) group, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. The naphthalene scaffold itself is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics and clinical candidates for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[1][2]
The strategic placement of the iodo and hydroxyl groups on the naphthalene ring system offers researchers distinct chemical handles for molecular elaboration. The hydroxyl group can be readily alkylated, acylated, or used to direct further electrophilic substitution, while the iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This dual functionality allows for the precise and controlled construction of complex molecular architectures, making this compound a sought-after starting material for synthesizing novel pharmaceutical agents and molecular probes. This guide provides an in-depth overview of its commercial availability, supplier landscape, quality control standards, and safe handling protocols for professionals in drug development and chemical research.
Commercial Availability and Sourcing
This compound is available through various chemical suppliers that specialize in building blocks and intermediates for research and development. It is typically offered in quantities ranging from grams to kilograms, catering to both academic-scale research and process development needs. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data to ensure material quality and batch-to-batch consistency.
Key Supplier and Product Overview
The following table summarizes representative suppliers and typical product specifications for this compound. Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and detailed specifications.
| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |
| BLD Pharmatech | 1-Iodo-4-naphthol | 113855-57-5 | ≥97% | 1g, 5g, 25g, Bulk Inquiry |
| Various Online Marketplaces | 1-Iodo-4-naphthol | 113855-57-5 | Varies (e.g., >95% to >98%) | Gram to multi-gram scale |
| Custom Synthesis Providers | This compound | 113855-57-5 | As per client specification | Milligram to kilogram scale |
Note: The landscape of chemical suppliers is dynamic. The suppliers listed are illustrative, and a thorough search of chemical sourcing platforms is recommended for the most current options.
Procurement Workflow for Research Laboratories
The process of acquiring a specialty chemical like this compound for research requires a systematic approach to ensure quality and compliance. The workflow below outlines the key steps from identification of need to release for laboratory use.
Caption: Workflow for sourcing and quality verification of this compound.
Synthesis and Manufacturing Insights
While readily available commercially, understanding the synthesis of this compound provides valuable context. A common and direct laboratory-scale approach involves the electrophilic iodination of 1-naphthol (also known as α-naphthol).
General Synthesis Protocol:
-
Starting Material : 1-Naphthol is dissolved in a suitable solvent, often a polar aprotic solvent or an alcohol.
-
Iodinating Agent : An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise to the solution. The reaction is typically conducted at or below room temperature to control regioselectivity and minimize side reactions.
-
Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, most commonly through column chromatography on silica gel, to isolate this compound from other isomers (like 2-iodo-1-naphthol) and unreacted starting material.
The regioselectivity of the iodination (favoring the 4-position) is governed by the directing effect of the hydroxyl group on the naphthalene ring.
Quality Control and Analytical Methods
For researchers in drug development, verifying the identity, purity, and stability of starting materials is a non-negotiable step. The Certificate of Analysis (CoA) provided by the supplier is the first point of reference, but independent verification is often warranted.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic aromatic proton signals with splitting patterns that confirm the 1,4-substitution pattern, while the carbon NMR will confirm the number and type of carbon atoms.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[3] A well-developed method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can quantify the main peak area relative to any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives or as an alternative purity check, GC-MS can separate and identify the compound and any volatile impurities based on their mass-to-charge ratio.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the key functional groups, notably the broad O-H stretch of the hydroxyl group and the C-I and aromatic C-H and C=C stretching vibrations.[5][6]
Applications in Drug Development
The naphthalene core is a key pharmacophore in medicinal chemistry.[2] this compound serves as a critical intermediate for creating derivatives with enhanced biological activity.
-
Scaffold for Anticancer Agents : The 1,4-naphthoquinone structure, which can be accessed from naphthol precursors, is found in numerous compounds with anticancer properties.[7] The iodo-functional handle allows for the introduction of diverse side chains via cross-coupling to explore structure-activity relationships (SAR) and optimize potency and selectivity against cancer cell lines.[8]
-
Synthesis of Biologically Active Molecules : The ability to functionalize both the hydroxyl and iodo positions makes this compound a versatile starting point for a wide array of molecular targets. Naphthalene-based structures have been investigated for antimicrobial, anti-inflammatory, and antiviral activities.[2]
Safe Handling, Storage, and Disposal
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general guidelines based on related compounds like 1-iodonaphthalene and 1-naphthol apply.[9][10][11]
Safety and Handling:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Hazard Profile : Compounds in this class are typically classified as irritants to the skin, eyes, and respiratory system.[9][11] Avoid direct contact and inhalation.
Storage:
-
Container : Store in a tightly sealed container to prevent moisture absorption and degradation.
-
Conditions : Keep in a cool, dry, and well-ventilated place, away from strong oxidizing agents, bases, and direct light.[11]
Disposal:
-
Waste Management : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves disposal as hazardous chemical waste through an approved service.[9]
Conclusion
This compound is a strategically important chemical intermediate whose commercial availability facilitates advanced research in medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of complex, biologically active molecules. By carefully selecting suppliers, performing rigorous quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to drive innovation and accelerate the development of new therapeutics.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Iodonaphthalene.
- BLD Pharm. (n.d.). 61735-56-6|5-Iodonaphthalen-1-ol.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Iodonaphthalene.
- National Center for Biotechnology Information. (n.d.). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PubMed Central.
- National Center for Biotechnology Information. (2025). 1-Amino-4-naphthol. PubChem.
- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Naphthol >98%.
- Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications.
- Chemical-Suppliers.com. (n.d.). 1-Iodonaphthalene | CAS 90-14-2.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PubMed Central.
- Sigma-Aldrich. (n.d.). 4-AMINO-NAPHTHALEN-1-OL.
- ResearchGate. (n.d.). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex.
- ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- ResearchGate. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene.
- Gorgulu, G., & Dede, B. (n.d.). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthol.
- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
- FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841).
- Sigma-Aldrich. (n.d.). 1-Iodonaphthalene 97%.
- Dr. Bharat Baria. (2022, January 25). Synthesis of Naphthalene || 4 Methods. YouTube.
- Regulations.gov. (2011). Naphthalene Purity Determination.
- National Center for Biotechnology Information. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. PubMed Central.
- ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrasubstituted naphthalenes through cascade reaction triggered by silyl acetal activation.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 4-Arylnaphthalen-1-ol Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is of paramount importance in the pharmaceutical industry for the construction of biaryl scaffolds, a motif prevalent in numerous active pharmaceutical ingredients (APIs). The 4-arylnaphthalen-1-ol core, in particular, is a privileged scaffold found in a variety of biologically active molecules and functional materials. The inherent planarity and extended π-system of the naphthalene ring, combined with the hydrogen-bonding capability of the hydroxyl group, provide a unique platform for molecular recognition and interaction with biological targets.
4-Iodonaphthalen-1-ol is an excellent electrophilic partner for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond. This high reactivity often allows for the use of milder reaction conditions compared to the analogous bromo or chloro derivatives, which is advantageous when working with sensitive functional groups. This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed protocols, a discussion of key reaction parameters, and troubleshooting strategies to facilitate the efficient synthesis of a diverse range of 4-arylnaphthalen-1-ol derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A general understanding of this mechanism is crucial for rational optimization of reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of aryl iodides facilitates this process.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate. The choice of base is critical for the efficiency of this step.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
Palladium Catalyst and Ligand Selection
A variety of palladium sources can be employed, with the choice often depending on air and moisture stability, and the desired reactivity.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, pre-formed Pd(0) catalyst that is often effective but can be sensitive to air and moisture.
-
Palladium(II) Pre-catalysts: More stable and commonly used are Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species. These are typically used in conjunction with a phosphine ligand.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings.
-
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) can significantly enhance catalytic activity, especially for less reactive substrates or when using aryl chlorides.[3] They promote both oxidative addition and reductive elimination.
-
Base and Solvent System
The base is essential for the transmetalation step, and its choice should be carefully considered based on the substrates and solvent.
-
Bases:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases. Cesium carbonate is more soluble in organic solvents and can be more effective in certain cases.
-
Phosphates: Potassium phosphate (K₃PO₄) is another strong base that is often employed, particularly in anhydrous conditions.
-
Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, in cases of substrate or product sensitivity to water, anhydrous conditions with a base like K₃PO₄ can be used.
-
-
Solvents:
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices, often used in a mixture with water.
-
Aromatic Solvents: Toluene is a good option, especially for reactions requiring higher temperatures.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, particularly for substrates with poor solubility in other organic solvents.
-
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Suzuki cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure with Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes a common and effective Pd(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 270 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask under the inert atmosphere.
-
Add 10 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylnaphthalen-1-ol.
Protocol 2: Robust Procedure with Palladium(II) Acetate and a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene/Water (10:1 v/v), degassed
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 270 mg), the corresponding arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and the phosphine ligand (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add 11 mL of the degassed toluene/water (10:1) solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-arylnaphthalen-1-ol.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids, which can be considered as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >90 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Toluene | 110 | 8 | High |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 12 | High |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 4 | >95 |
| 5 | 2-Tolylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 5 | High |
Note: The data in this table is representative and adapted from literature reports on similar substrates.[3][4] Actual yields for the Suzuki coupling of this compound may vary and optimization is recommended.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. For Pd(0) catalysts, ensure they are handled under an inert atmosphere. Consider using a more stable pre-catalyst. |
| Inefficient base | Use a finely powdered, anhydrous base. Cs₂CO₃ or K₃PO₄ may be more effective than K₂CO₃. Ensure adequate solubility of the base. | |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave heating can be used for rapid screening of higher temperatures. | |
| Homocoupling of the boronic acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. |
| Dehalogenation of this compound | Hydride sources in the reaction | Use high-purity, anhydrous solvents. The choice of phosphine ligand can also influence this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 4-arylnaphthalen-1-ol derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved under relatively mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- Aktoudianakis, E., et al. (2008). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 146-151.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-(4-Iodophenyl)-1-butanol.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chatterjee, T., & Ranu, B. C. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry, 76(8), 2679–2689.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Zhou, C., & Larock, R. C. (2005). Synthesis of tetrasubstituted olefins by Pd-catalyzed addition of arylboronic acids to internal alkynes. Organic Letters, 7(2), 259–262.
Sources
Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Iodonaphthalen-1-ol with Terminal Alkynes
Introduction: Illuminating the Path to Functionalized Naphthols
The Sonogashira cross-coupling reaction stands as a paramount achievement in modern organic synthesis, enabling the elegant formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First described by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation has become an indispensable tool for synthetic chemists, celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3] These attributes have cemented its role in the synthesis of a diverse array of complex molecules, from life-saving pharmaceuticals and intricate natural products to cutting-edge organic materials and nanomaterials.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling of 4-iodonaphthalen-1-ol with a variety of terminal alkynes. The resulting 4-(alkynyl)naphthalen-1-ol scaffold is a privileged motif in medicinal chemistry and materials science. The rigid, linear alkyne linker allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Furthermore, the inherent electronic and photophysical properties of the extended π-system in these molecules make them attractive candidates for development as fluorescent probes and organic electronics.
Herein, we delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting, with a specific focus on the nuances presented by the this compound substrate.
Mechanistic Rationale: The Dual Catalytic Symphony
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding this dual catalytic system is crucial for rational experimental design and troubleshooting.
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is the core of the C(sp²)-C(sp) bond formation. It commences with the oxidative addition of the aryl iodide, in this case, this compound, to a coordinatively unsaturated palladium(0) species. This step forms a square planar palladium(II) intermediate.
The Copper Cycle: Activating the Alkyne
Concurrently, the copper(I) co-catalyst plays a pivotal role in activating the terminal alkyne. In the presence of a base, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide intermediate. This process increases the nucleophilicity of the alkyne, preparing it for the subsequent key step.
Transmetalation and Reductive Elimination: The Culmination of the Cycles
The crucial transmetalation step involves the transfer of the acetylide ligand from the copper(I) acetylide to the palladium(II) complex, displacing the iodide. The resulting diorganopalladium(II) complex then undergoes reductive elimination, yielding the desired 4-(alkynyl)naphthalen-1-ol product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Figure 1: The Sonogashira Catalytic Cycle
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the Sonogashira cross-coupling of this compound with terminal alkynes. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Aryl Halide: this compound
-
Terminal Alkyne: (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂][1][4]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA), Diisopropylamine (DIPA), or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Reaction Vessel: Schlenk flask or a sealed reaction vial
-
Inert Gas: Nitrogen or Argon
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) to the flask, followed by the base (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (40-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Figure 2: Experimental Workflow
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ is a common choice, but Pd(PPh₃)₂Cl₂ can also be used as it is reduced in situ to the active Pd(0) species.[1] For challenging couplings, more electron-rich and bulky phosphine ligands can enhance catalytic activity.[4][5] |
| Copper(I) Co-catalyst | CuI | CuI is the most frequently used co-catalyst and is essential for the activation of the terminal alkyne.[1] |
| Base | TEA, DIPA, K₂CO₃, Cs₂CO₃ | An amine base like TEA or DIPA is commonly used and can also serve as a solvent.[1] For substrates sensitive to strong amines, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed. The hydroxyl group on the naphthalenol may be deprotonated by a strong base, which could influence the reaction; careful selection is advised. |
| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and alkyne homocoupling.[6] |
| Temperature | Room Temperature to 80 °C | Due to the high reactivity of aryl iodides, the reaction often proceeds efficiently at room temperature.[5] For less reactive alkynes or to accelerate the reaction, gentle heating may be beneficial. |
| Ligand (for Pd(II) precursors) | PPh₃, XPhos, SPhos | Triphenylphosphine (PPh₃) is standard. For electron-rich aryl halides, bulky and electron-rich phosphine ligands like XPhos or SPhos can improve reaction efficiency.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently deoxygenated conditions- Poor quality reagents | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas the solvent.- Use freshly distilled or purified reagents. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- Excess copper catalyst | - Rigorously exclude oxygen from the reaction mixture.- Reduce the amount of copper(I) iodide. |
| Decomposition of Starting Material | - High reaction temperature- Incompatible base | - Lower the reaction temperature.- Screen alternative, milder bases (e.g., K₂CO₃). |
| Difficulty in Product Purification | - Formation of byproducts- Similar polarity of product and starting materials | - Optimize reaction conditions to minimize byproduct formation.- Employ alternative chromatographic techniques or recrystallization. |
The Copper-Free Sonogashira Variant: A Milder Alternative
While the copper co-catalyst significantly accelerates the reaction, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] To circumvent this issue, copper-free Sonogashira protocols have been developed. These reactions typically require a stronger base (e.g., a hindered amine or an inorganic base) and often proceed at slightly elevated temperatures. The mechanism of the copper-free variant involves the direct interaction of the alkyne with the palladium(II) complex.[4] For sensitive substrates where alkyne dimerization is a concern, exploring a copper-free approach is a worthwhile strategy.
Conclusion: A Versatile Tool for Molecular Innovation
The Sonogashira cross-coupling reaction provides a powerful and adaptable method for the synthesis of 4-(alkynyl)naphthalen-1-ols. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of functionalized naphthol derivatives. These compounds hold significant promise as key intermediates in drug discovery and as functional components in advanced materials. The protocols and insights provided herein are intended to serve as a robust starting point for the successful application of this transformative reaction.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Yu, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4603. Retrieved from [Link]
-
Chen, X., et al. (2009). Investigation of sp2−sp Coupling for Electron‐Enriched Aryl Dihalides under Oxygen‐Free Sonogashira Coupling Reaction Conditions Using a Two‐Chamber Reaction System. Chemistry – A European Journal, 15(9), 2041-2044. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved from [Link]
-
Shaikh, A. A., & Ghorpade, R. E. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 238-261. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7453. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]
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- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Application Notes: Palladium-Catalyzed Synthesis of Substituted Naphthalenes from 4-Iodonaphthalen-1-ol
Abstract
Substituted naphthalene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for their synthesis, offering broad functional group tolerance and high efficiency. This guide provides detailed application notes and robust protocols for the synthesis of a diverse range of substituted naphthalenes starting from the versatile building block, 4-Iodonaphthalen-1-ol. We will explore three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynyl moieties, and Buchwald-Hartwig amination for the construction of C-N bonds. Each section includes a mechanistic overview, rationale for component selection, a detailed step-by-step protocol, and a summary of reaction parameters to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
The naphthalene core is a fundamental building block in a variety of therapeutics, including the anti-inflammatory drug Naproxen, the antifungal agent Terbinafine, and the antitubercular drug Bedaquiline.[1][3] The ability to precisely functionalize this scaffold is therefore of paramount importance.
This compound is an ideal starting material for several reasons:
-
Orthogonal Reactivity: It possesses two distinct functional groups. The aryl iodide (C-I) bond is highly reactive towards palladium-catalyzed cross-coupling, while the hydroxyl (O-H) group can be used for subsequent functionalization or to modulate solubility and biological interactions.
-
High Reactivity of the C-I Bond: Aryl iodides are among the most reactive electrophiles in palladium catalysis, often enabling reactions to proceed under milder conditions with lower catalyst loadings compared to the corresponding bromides or chlorides.[4][5] This high reactivity is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.
This guide will provide researchers with the foundational knowledge and practical protocols to leverage the unique reactivity of this compound for the efficient synthesis of valuable naphthalene derivatives.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, particularly for creating biaryl structures.[6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, and the high reactivity of the C-I bond makes it highly favorable.[9][10]
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the iodide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.[7][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Visualization: The Suzuki-Miyaura Catalytic Cycle
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Application Notes & Protocols: A-to-Z Guide to the Heck Reaction with 4-Iodonaphthalen-1-ol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth guide to performing the Mizoroki-Heck reaction using 4-Iodonaphthalen-1-ol as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and reaction conditions, and a detailed, step-by-step protocol for the successful synthesis of a substituted alkene. Furthermore, this document includes troubleshooting guidance and a curated list of authoritative references to support both novice and experienced researchers in this field.
Introduction to the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, facilitates the substitution of a vinylic hydrogen with an aryl, vinyl, or benzyl group.[1] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[4][5] The reaction's high functional group tolerance and stereoselectivity, typically yielding the trans (E) isomer, make it a powerful method for constructing substituted alkenes.[3][4]
The general transformation involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2][6] The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction's yield and selectivity.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, as illustrated below.[6]
Key Stages of the Heck Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the trend I > Br > Cl for the halide.[6] This step forms a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center. Subsequently, the aryl group from the palladium complex migrates to one of the alkene's carbons, forming a new carbon-carbon bond. This insertion typically occurs in a syn fashion.
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is also a syn elimination and is responsible for the formation of the new double bond in the product. The regioselectivity of this step is influenced by steric and electronic factors.
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydridopalladium halide species (H-Pd-X) formed in the previous step.[2][7] This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with an Alkene
This protocol outlines the general procedure for the Heck coupling of this compound with a generic alkene. Specific quantities and conditions may require optimization depending on the alkene used.[8][9]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier (Example) | Notes |
| This compound | C₁₀H₇IO | 270.07 | >98% | Sigma-Aldrich | Store in a cool, dark place. |
| Alkene (e.g., n-butyl acrylate) | C₇H₁₂O₂ | 128.17 | >99% | Alfa Aesar | Remove inhibitor before use if necessary. |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | >98% | Strem Chemicals | Pre-catalyst, handle in a fume hood. |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | >98% | TCI Chemicals | Air-sensitive ligand, handle under inert gas. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | Fisher Scientific | Anhydrous, use as a base and solvent.[10] |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | Anhydrous | Acros Organics | Solvent, ensure it is dry. |
| Celite® | Filtration aid. | ||||
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction and chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |||
| Saturated aq. NH₄Cl | For work-up. | ||||
| Brine | For work-up. | ||||
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent. |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Septa and needles
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the alkene (1.2-1.5 equiv.).
-
Add the phosphine ligand, such as tri(o-tolyl)phosphine (0.1 equiv.).[11]
-
Add the palladium pre-catalyst, palladium(II) acetate (0.05 equiv.).[11][12]
-
Add the anhydrous solvent (e.g., acetonitrile or DMF) and the base (e.g., triethylamine, 1.5 equiv.).[11][13]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][14]
-
Monitor the progress of the reaction by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. Visualize the spots under UV light. The reaction is complete when the starting material (this compound) is no longer visible.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted alkene.
Characterization
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Causality Behind Experimental Choices
-
Choice of Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step, often allowing for milder reaction conditions.[6]
-
Palladium Pre-catalyst: Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[7][15]
-
Ligand Selection: Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and influencing the reaction's efficiency.[1][6] The steric and electronic properties of the ligand can significantly impact the reaction outcome.
-
Base: A base is essential to neutralize the hydrohalic acid (HI) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[2][6] Triethylamine is a common choice as it is a weak, non-nucleophilic base that can also serve as a solvent.[10] Inorganic bases like potassium carbonate can also be used.[1]
-
Solvent: Polar aprotic solvents like DMF, NMP, and acetonitrile are frequently used as they can help to stabilize the charged intermediates in the catalytic cycle.[13][16] The choice of solvent can influence the reaction rate and yield.[17]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure the palladium pre-catalyst is of good quality. Degas the reaction mixture thoroughly to prevent oxidation of the Pd(0) species. |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents.[18] | |
| Incorrect temperature | Optimize the reaction temperature; too low may be too slow, too high can lead to catalyst decomposition.[18] | |
| Formation of Palladium Black | Ligand decomposition or insufficient ligand | Increase the ligand-to-palladium ratio. Ensure the ligand is not degraded. |
| Side Product Formation | Reductive Heck reaction | The formation of a reduced product instead of the coupled alkene can sometimes occur.[19] Modifying the base, solvent, or temperature may mitigate this.[19] |
| Isomerization of the product | Prolonged reaction times or high temperatures can sometimes lead to double bond isomerization. Monitor the reaction closely and stop it upon completion. |
Visualization of the Experimental Workflow
Figure 2: General experimental workflow for the Heck reaction.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Heck reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.). Retrieved January 14, 2026, from [Link]
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (2012, August 28). Retrieved January 14, 2026, from [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007, January 30). Retrieved January 14, 2026, from [Link]
-
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. (2008, August 1). Retrieved January 14, 2026, from [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. (2020, January 17). Retrieved January 14, 2026, from [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. (2019, January 1). Retrieved January 14, 2026, from [Link]
-
Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Publishing. (2012, January 1). Retrieved January 14, 2026, from [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (2004, July 1). Retrieved January 14, 2026, from [Link]
-
Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates | Organic Letters. (2007, October 2). Retrieved January 14, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 14, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved January 14, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (2014, December 1). Retrieved January 14, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (2018, May 1). Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (2017, June 1). Retrieved January 14, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. (2010, October 1). Retrieved January 14, 2026, from [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions - American Chemical Society. (2021, December 22). Retrieved January 14, 2026, from [Link]
-
Heck Coupling - Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchGate. (2017, January 1). Retrieved January 14, 2026, from [Link]
-
Detailed Mechanistic Studies using in situ Spectroscopic Analysis: A Look at Little‐Known Regions of the Heck Reaction - ResearchGate. (2014, August 9). Retrieved January 14, 2026, from [Link]
-
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters. (2020, April 28). Retrieved January 14, 2026, from [Link]
-
Heck reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cheap Alternatives to Palladium on Carbon for Heck Reaction - Sciencemadness.org. (2018, June 16). Retrieved January 14, 2026, from [Link]
-
The Heck Reaction as a Sharpening Stone of Palladium Catalysis - ResearchGate. (2021, August 6). Retrieved January 14, 2026, from [Link]
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22). Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene - ResearchGate. (2020, August 12). Retrieved January 14, 2026, from [Link]
-
Synthesis of 1,2,3,4-tetrasubstituted naphthalenes through cascade reaction triggered by silyl acetal activation | Request PDF - ResearchGate. (2016, January 1). Retrieved January 14, 2026, from [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. (2021, September 1). Retrieved January 14, 2026, from [Link]
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The Strategic Synthesis of 1,4-Disubstituted Naphthalenes via 4-Iodonaphthalen-1-ol: A Guide for Medicinal Chemists
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene core is a privileged bicyclic aromatic scaffold frequently encountered in pharmaceuticals and biologically active compounds.[1][2] Its rigid structure and lipophilic nature allow it to effectively interact with a variety of biological targets. Specifically, the 1,4-disubstituted naphthalene motif is a key pharmacophore in numerous therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Molecules incorporating this framework have been successfully developed as kinase inhibitors, receptor antagonists, and modulators of cellular metabolic pathways.[3][4][5][6]
The strategic introduction of diverse functionalities at the C1 and C4 positions of the naphthalene ring is therefore of paramount importance in drug discovery programs. This allows for the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide for the synthesis of 1,4-disubstituted naphthalenes, leveraging the versatile intermediate, 4-Iodonaphthalen-1-ol. This approach offers a robust and flexible platform for generating diverse libraries of naphthalene-based compounds for biological screening.
Synthetic Strategy Overview: A Modular Approach
The synthetic route detailed herein is centered around the regioselective iodination of the readily available starting material, naphthalen-1-ol. The resulting this compound serves as a key building block, offering two orthogonal points for diversification: the hydroxyl group at C1 and the iodo group at C4. The general synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 1,4-disubstituted naphthalenes.
This modular approach allows for the independent modification of both positions, enabling the rapid generation of a wide array of analogues.
Part 1: Synthesis of the Key Intermediate: this compound
The cornerstone of this synthetic strategy is the efficient and regioselective preparation of this compound. The hydroxyl group of naphthalen-1-ol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution.[7][8] This inherent reactivity is harnessed to direct the incoming electrophilic iodine species to the desired C4 position.
Mechanism Insight: Electrophilic Aromatic Iodination
The iodination of phenols and naphthols proceeds via an electrophilic aromatic substitution mechanism.[7][9] The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic iodine source. The hydroxyl group, particularly in its deprotonated phenoxide form, significantly enhances the nucleophilicity of the ring, facilitating the reaction even with moderately reactive electrophiles.[7][9] The choice of iodinating agent and reaction conditions is crucial to control regioselectivity and prevent the formation of di-iodinated byproducts.[7] While various iodinating reagents exist, N-Iodosuccinimide (NIS) in the presence of a catalytic acid is a highly effective and versatile option for this transformation.[10][11]
Protocol 1: Regioselective Iodination of Naphthalen-1-ol
This protocol details the synthesis of this compound using N-Iodosuccinimide (NIS).
Materials:
-
Naphthalen-1-ol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalen-1-ol (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.05 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid or trifluoroacetic acid (0.1 eq).[12][13]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Expected Outcome: This procedure typically provides the desired this compound in good to excellent yields with high regioselectivity.
Part 2: Diversification at the C1 Position: O-Functionalization
With this compound in hand, the next step involves the functionalization of the hydroxyl group. This is typically achieved through standard O-alkylation or O-acylation reactions to introduce a variety of ether or ester functionalities, respectively. These modifications can significantly impact the molecule's solubility, hydrogen bonding capacity, and overall pharmacological profile.
Protocol 2A: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2B: O-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature until complete.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Part 3: Diversification at the C4 Position: Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent at the C4 position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions.[14] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of the specific cross-coupling reaction will depend on the desired substituent to be introduced.
Caption: Key palladium-catalyzed cross-coupling reactions for C4 functionalization.
Protocol 3A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[15][16][17]
Materials:
-
O-Functionalized 4-Iodonaphthalene (1.0 eq)
-
Aryl or vinyl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a Schlenk flask, combine the O-functionalized 4-iodonaphthalene (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3B: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[18][19][20]
Materials:
-
O-Functionalized 4-Iodonaphthalene (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the O-functionalized 4-iodonaphthalene and terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and base under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3C: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[21][22][23][24]
Materials:
-
O-Functionalized 4-Iodonaphthalene (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, K₃PO₄) (1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a Schlenk flask.
-
Add the O-functionalized 4-iodonaphthalene and the amine, followed by the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the required temperature (typically 80-120 °C).
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the desired arylamine by column chromatography.
Data Summary Table
| Reaction Step | Key Reagents | Typical Solvents | Temp. (°C) | Typical Yields (%) |
| Iodination | Naphthalen-1-ol, NIS, cat. Acid | Acetonitrile | RT | 75-90 |
| O-Alkylation | This compound, Alkyl halide, NaH | DMF | 0 - RT | 70-95 |
| O-Acylation | This compound, Acyl chloride, Pyridine | DCM | 0 - RT | 80-98 |
| Suzuki Coupling | Aryl iodide, Boronic acid, Pd catalyst, Base | Toluene/H₂O | 80-110 | 60-90 |
| Sonogashira Coupling | Aryl iodide, Alkyne, Pd/Cu catalyst, Base | THF, DMF | RT - 60 | 65-95 |
| Buchwald-Hartwig | Aryl iodide, Amine, Pd catalyst, Ligand, Base | Toluene, Dioxane | 80-120 | 60-90 |
Conclusion
The synthetic strategy outlined in this application note, commencing with the regioselective iodination of naphthalen-1-ol, provides a highly effective and modular platform for the synthesis of diverse 1,4-disubstituted naphthalenes. The ability to independently functionalize the C1 and C4 positions through robust and well-established protocols makes this approach particularly valuable for generating compound libraries in the context of drug discovery and development. The versatility of the 4-iodonaphthalene intermediate in a range of palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
References
- The Mechanism of the Iodination of Phenols.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib.
- A Comparative Guide to Palladium Catalysts for 1-Bromonaphthalene Coupling Reactions - Benchchem.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists | Request PDF - ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
- Sonogashira Coupling - Chemistry LibreTexts.
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene - PubMed.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts.
- EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents.
- Electrophilic halogenation - Wikipedia.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Publishing.
- Buchwald–Hartwig amination - Wikipedia.
- Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide.
- Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol - MDPI.
- n-iodosuccinimide - Organic Syntheses Procedure.
- Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC - NIH.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC.
- Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry.
- Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid | Semantic Scholar.
- (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate.
- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega.
- Synthesis, Characterization, Docking Studies, and In-vitro Cytotoxic Activity of Some Novel 2, 3 Disubstituted Naphthalene 1,4 Dione Derivatives | Bentham Science Publishers.
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - NIH.
- Regioselective iodination of hydroxylated aromatic ketones - Arkivoc.
- Regioselective C5-H direct iodination of indoles - RSC Publishing.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC - NIH.
- Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction - PMC - PubMed Central.
- Design and Synthesis of Naphthol Derivative.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 23. research.rug.nl [research.rug.nl]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Experimental setup for photophysical measurements of 4-Iodonaphthalen-1-ol derivatives
Application Note & Protocol
Experimental Setup for Photophysical Measurements of 4-Iodonaphthalen-1-ol Derivatives
Abstract
This document provides a comprehensive guide to the experimental setup and protocols for the detailed photophysical characterization of this compound and its derivatives. These compounds are of significant interest due to the influence of the iodine heavy atom on their excited state dynamics, leading to unique fluorescence and phosphorescence properties. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data acquisition and interpretation.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are a fascinating class of molecules for photophysical study. The naphthalene core provides a well-defined aromatic system, while the hydroxyl group can influence solubility and engage in hydrogen bonding.[1][2][3] Crucially, the presence of an iodine atom introduces a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[4][5][6] Consequently, these molecules are expected to exhibit quenched fluorescence and potentially strong phosphorescence, making them valuable as photosensitizers, in organic light-emitting diodes (OLEDs), and as probes for biological systems.[7]
Understanding the delicate balance between fluorescence and phosphorescence, and quantifying key parameters such as quantum yields and lifetimes, is paramount for harnessing the potential of these compounds. This application note provides the necessary protocols to achieve this.
Core Principles: A Glimpse into the Photophysics
Upon absorption of a photon, a this compound derivative is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:
-
Fluorescence: Radiative decay back to the ground state (S₁ → S₀).
-
Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing (ISC): A non-radiative transition to an excited state of different spin multiplicity (S₁ → T₁). The heavy iodine atom significantly increases the rate of this process.[4][5][6]
-
Phosphorescence: Radiative decay from the triplet state to the ground state (T₁ → S₀). This process is spin-forbidden and therefore much slower than fluorescence.
The interplay of these processes determines the overall photophysical profile of the molecule.
Materials and Equipment
For reproducible and accurate measurements, high-purity materials and calibrated equipment are essential.
Chemicals and Solvents
| Reagent | Grade | Purpose | Recommended Supplier |
| This compound Derivatives | >98% Purity | Analyte | Synthesized or Commercially Sourced |
| Spectroscopic Grade Solvents (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol) | Spectroscopic Grade | Sample Preparation | Major Chemical Suppliers |
| Quinine Sulfate in 0.1 M H₂SO₄ | Fluorescence Standard | Quantum Yield Reference | Major Chemical Suppliers |
| 2-Aminopyridine in 0.1 M H₂SO₄ | Phosphorescence Standard | Quantum Yield Reference | Major Chemical Suppliers |
| High-Purity Nitrogen or Argon Gas | >99.99% | Degassing | Gas Supplier |
Rationale for Solvent Choice: The polarity of the solvent can significantly influence the photophysical properties of naphthalenol derivatives.[1][2][3] A range of solvents with varying polarities should be used to investigate solvatochromic effects.
Instrumentation
| Instrument | Key Specifications | Purpose |
| UV-Vis Spectrophotometer | Double beam, 190-1100 nm range | Absorbance Measurements |
| Spectrofluorometer | High-pressure xenon arc lamp, excitation and emission monochromators, photomultiplier tube (PMT) detector | Steady-State Fluorescence and Phosphorescence Spectra |
| Time-Correlated Single Photon Counting (TCSPC) System | Pulsed laser or LED excitation source, high-speed detector | Fluorescence and Phosphorescence Lifetime Measurements |
| Integrating Sphere | Coated with a highly reflective material (e.g., BaSO₄) | Absolute Quantum Yield Measurements |
| Low-Temperature Sample Holder/Cryostat | Liquid nitrogen compatible | Low-Temperature Phosphorescence Measurements |
Experimental Protocols
Sample Preparation
Accuracy begins with meticulous sample preparation.
Protocol 1: Stock and Working Solution Preparation
-
Stock Solution: Accurately weigh a small amount of the this compound derivative and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of approximately 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution. For absorbance measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[8] For fluorescence measurements, even lower concentrations (absorbance < 0.05) are recommended.
-
Degassing (for Phosphorescence): To observe phosphorescence at room temperature and to accurately measure lifetimes, dissolved oxygen (a triplet state quencher) must be removed. This can be achieved by bubbling high-purity nitrogen or argon gas through the cuvette for 15-20 minutes. Alternatively, a series of freeze-pump-thaw cycles can be performed.
Caption: Workflow for sample preparation.
Steady-State Measurements
Protocol 2: Absorbance, Excitation, and Emission Spectra
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the sample to determine the absorption maxima (λabs,max).
-
Emission Spectrum: Excite the sample at a wavelength on the red-edge of the lowest energy absorption band. Record the emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem,max) and scan the excitation monochromator. The resulting excitation spectrum should be corrected for the lamp profile and ideally match the absorption spectrum.[9]
A typical spectrofluorometer consists of a light source, monochromators for wavelength selection, a sample holder, and a detector.[10][11]
Phosphorescence Measurements
Due to the longer lifetime of the triplet state, phosphorescence measurements require techniques to separate the phosphorescence signal from the much stronger fluorescence signal.[10]
Protocol 3: Time-Gated Phosphorescence Measurement
-
Instrument Setup: Use a spectrofluorometer equipped with a pulsed excitation source (e.g., a xenon flash lamp) and a detector with time-gating capabilities.
-
Measurement: After the excitation pulse, introduce a delay time (typically a few microseconds to milliseconds) before opening the detector gate to collect the emission. This delay allows the short-lived fluorescence to decay completely, so only the long-lived phosphorescence is detected.
-
Low-Temperature Measurement: For compounds with weak room-temperature phosphorescence, measurements can be performed at 77 K (liquid nitrogen temperature).[10] The sample is dissolved in a solvent that forms a rigid glass at low temperatures (e.g., a 4:1 mixture of ethanol and methanol) and placed in a quartz Dewar flask within the sample compartment.
Caption: Time-gated phosphorescence detection.
Quantum Yield Determination
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[9][12] The relative method, using a well-characterized standard, is most common.[9][12]
Protocol 4: Relative Fluorescence Quantum Yield
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.
-
Data Acquisition:
-
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength (should be < 0.1).
-
Record the corrected fluorescence spectra of both the sample and the standard, ensuring identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Lifetime Measurements
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.[13]
Protocol 5: Time-Correlated Single Photon Counting (TCSPC)
-
Instrument Setup: A TCSPC system uses a high-repetition-rate pulsed light source to excite the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured for many cycles to build up a decay histogram.
-
Data Acquisition: Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel.
-
Data Analysis: The decay data is fitted to an exponential function to extract the lifetime(s). For a single emissive species, a mono-exponential decay is expected.
Data Analysis and Interpretation
Key Photophysical Parameters
The following table summarizes the key parameters to be determined and their significance.
| Parameter | Symbol | Unit | Significance |
| Molar Absorptivity | ε | M-1cm-1 | Efficiency of light absorption at a given wavelength. |
| Fluorescence Quantum Yield | Φf | - | Efficiency of the fluorescence process. |
| Phosphorescence Quantum Yield | Φp | - | Efficiency of the phosphorescence process. |
| Fluorescence Lifetime | τf | ns | Average time in the S₁ state. |
| Phosphorescence Lifetime | τp | µs - s | Average time in the T₁ state. |
| Radiative Decay Rate Constant | kr | s-1 | Rate of radiative de-excitation. |
| Non-radiative Decay Rate Constant | knr | s-1 | Rate of non-radiative de-excitation. |
Calculating Rate Constants
From the measured quantum yields and lifetimes, the radiative and non-radiative decay rate constants can be calculated:
-
kf = Φf / τf
-
knr (from S₁) = (1 - Φf) / τf
-
kp = Φp / τp
-
knr (from T₁) = (1 - Φp) / τp
The rate of intersystem crossing (kisc) can be estimated as a major component of the non-radiative decay from the S₁ state, especially for these iodinated compounds.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive photophysical characterization of this compound derivatives. By carefully controlling experimental conditions and understanding the underlying principles, researchers can obtain high-quality, reproducible data. This will enable a deeper understanding of the structure-property relationships in this important class of molecules and facilitate their application in various scientific and technological fields.
References
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
-
Maleckaitė, K., Narkevičius, D., Žilėnaitė, R., & Vyšniauskas, A. (n.d.). Experimental setup for fluorescence/phosphorescence spectroscopy... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for fluorescence/phosphorescence spectroscopy measurements. MMF1: multimode fiber (core diameter... Retrieved from [Link]
-
Kuhn, S., et al. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters, 43(20), 4953-4956. Retrieved from [Link]
-
Sanabria, H., et al. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B, 119(13), 4469-4475. Retrieved from [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-38). Springer. Retrieved from [Link]
-
JoVE. (2024). Fluorescence and Phosphorescence: Instrumentation. Retrieved from [Link]
-
IntechOpen. (2024). Chapter 8: Fluorescence and Phosphorescence Spectroscopy. Retrieved from [Link]
-
Sci-Hub. (2018). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin–Orbit Coupling and Density of States. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Galian, R. E., et al. (2003). Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. The Journal of Physical Chemistry B, 107(4), 840-848. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Retrieved from [Link]
-
Šagud, I., et al. (2020). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Molecules, 25(21), 5179. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular heavy-atom effect in the photophysics of organic molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Iodonaphthalen-1-ol
An in-depth guide to optimizing Suzuki coupling reaction conditions for 4-Iodonaphthalen-1-ol, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome challenges, particularly with complex substrates like this compound. This molecule, with its highly reactive aryl iodide and an acidic hydroxyl group, presents a unique set of challenges that require careful consideration of reaction parameters.
This guide is structured as a series of questions and answers to directly address the issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts essential for understanding and successfully running this reaction.
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide (or triflate).[1][2][3] The process occurs via a well-established catalytic cycle involving three key steps[3][4]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[3][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: Why is this compound considered a potentially challenging substrate?
A2: This substrate has two key features that require careful management:
-
High Reactivity of the Aryl Iodide: The Carbon-Iodine bond is the most reactive among aryl halides (I > Br > Cl) for the oxidative addition step.[7] This high reactivity is generally favorable but can also accelerate side reactions if other conditions are not optimal.
-
Unprotected Hydroxyl Group: The phenolic -OH group is acidic. This can interfere with the reaction in several ways[8]:
-
It can react with the base, potentially altering the base's efficacy.
-
Deprotonation can change the substrate's solubility and electronic properties.
-
In some cases, the hydroxyl group can coordinate to the palladium center, influencing catalytic activity. While Suzuki couplings can often be performed on substrates with unprotected alcohols, careful selection of a compatible base is critical to avoid issues.[8]
-
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experiment.
Q3: My reaction yield is low or zero. What are the first things I should check?
A3: A failed Suzuki coupling can usually be traced back to a few key areas. A systematic check is the most efficient way to diagnose the problem.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted homocoupling of the boronic acid.[8][9][10] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[10]
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. If your catalyst is old, consider using a fresh batch or testing it on a simple, reliable reaction to confirm its activity.[7]
-
Reagent Quality & Stability:
-
Boronic Acid: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis of the C-B bond).[10][11] This is a very common cause of low yields.[12] Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[11][13]
-
Base: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility.[10] For bases like K₂CO₃, activation by heating under vacuum before use can be beneficial.[7][14]
-
-
Reaction Parameters: Check that your temperature, concentration, and stirring are adequate. For heterogeneous mixtures (common with inorganic bases), vigorous stirring is essential.[9][10]
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q4: I'm observing significant side products. What are they and how can I minimize them?
A4: The three most common side reactions in Suzuki couplings are homocoupling, protodeboronation, and dehalogenation.[8][15]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (R-R).
-
Cause: The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[11][12] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.[12]
-
Solution: Ensure the reaction is rigorously degassed before adding the catalyst and maintained under a positive inert gas pressure throughout.[8][11]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H), effectively destroying your nucleophile.
-
Cause: This is often promoted by excess water, high temperatures, or harsh basic conditions.[8][10][11]
-
Solution: Use anhydrous reagents and solvents where possible, or minimize the amount of water in biphasic systems. Using more stable boronic esters (e.g., pinacol esters) is a highly effective strategy to prevent this side reaction.[11][13]
-
-
Dehalogenation: This is the replacement of the iodine on your naphthalenol with a hydrogen atom.
-
Cause: This occurs when the intermediate Pd(II) complex reacts with a hydride source before it can undergo transmetalation.[10] Sources of hydride can include solvents (like alcohols) or certain bases.[8][12]
-
Solution: Carefully select the solvent and base. Aprotic solvents are generally preferred over protic ones if dehalogenation is an issue.[16]
-
Q5: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?
A5: The formation of a black precipitate is almost always palladium black, which is aggregated, inactive Pd(0). This indicates catalyst deactivation.
-
Cause: The palladium catalyst can fall out of the catalytic cycle and aggregate, especially at high temperatures or if the ligand is not robust enough to stabilize the Pd(0) species.[13][15]
-
Solution:
-
Use Robust Ligands: Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to stabilize the palladium catalyst and prevent aggregation.[5][11]
-
Optimize Temperature: Excessive heat can accelerate catalyst degradation. Try running the reaction at the lowest effective temperature (e.g., screening from 80-110 °C).[11]
-
Part 3: Optimizing Reaction Conditions
Key Reaction Parameters at a Glance
The table below summarizes starting points and optimization pathways for the key components of the reaction. Yields are highly dependent on the specific boronic acid used.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Screen more robust catalysts: [Pd₂(dba)₃ + Ligand] or pre-catalysts like XPhos Pd G3/G4. | Aryl iodides are reactive, but the phenol may require a more stable catalyst system to prevent deactivation.[5][17] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Switch to bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr). | Enhances catalyst stability, promotes reductive elimination, and can improve yields with challenging substrates.[11][18] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Screen Cs₂CO₃ for difficult couplings; consider KF if base-sensitive groups are present. | Weaker inorganic bases are less likely to cause side reactions with the acidic phenol. K₃PO₄ and Cs₂CO₃ are often more effective.[6][11][19] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Try Toluene/H₂O, THF/H₂O, or DMF. Adjust the organic/aqueous ratio. | The solvent must dissolve reagents adequately. The aqueous portion is crucial for dissolving the inorganic base.[7][18][20] |
| Temperature | 80-100 °C | Screen temperatures from 70 °C to 110 °C. | Balances reaction rate against the stability of the catalyst and reagents. Aryl iodides often react at moderate temperatures.[1][7] |
Part 4: General Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[11]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1][9]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
-
Journal of the American Chemical Society. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Organic Process Research & Development - ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Available from: [Link]
-
ResearchGate. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Available from: [Link]
-
ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]
-
ResearchGate. Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). Available from: [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]
-
PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
NIH. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available from: [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... Available from: [Link]
-
ResearchGate. Optimisation of Suzuki coupling reactions and structures of precatalysts.. Available from: [Link]
-
Organometallics - ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available from: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions of 4-Iodonaphthalen-1-ol
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and common byproducts encountered when using 4-iodonaphthalen-1-ol as a substrate. As researchers and drug development professionals, understanding and mitigating side reactions is paramount for efficient synthesis and high-purity products. This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and optimized protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues observed during the Sonogashira coupling of this compound.
Question 1: I'm observing a significant amount of a higher molecular weight byproduct that appears to be a dimer of my alkyne. What is this, and how can I prevent it?
Answer: This is a classic case of Glaser-Hay homocoupling , a common side reaction in copper-catalyzed Sonogashira reactions.[1][2] It involves the oxidative dimerization of the terminal alkyne, leading to the formation of a symmetrical 1,3-diyne. This process is particularly problematic when the desired cross-coupling reaction is slow.
Causality: The copper(I) co-catalyst, essential for activating the alkyne, can also catalyze this undesired homocoupling, especially in the presence of oxygen.[2]
Solutions & Preventative Measures:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[3] Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). This is the most critical first step.
-
Reduce Copper Catalyst Loading: While catalytic, excessive amounts of the copper(I) source can accelerate homocoupling.[3] Minimize the CuI loading to the lowest effective concentration (typically 1-2 mol%).
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to employ a copper-free Sonogashira protocol.[1][5] These methods have been extensively developed to circumvent the issue of Glaser coupling and are highly recommended for syntheses where byproduct formation is a major concern.[6]
Question 2: My reaction is sluggish, and I'm isolating unreacted this compound along with a byproduct that appears to be naphthalene-1-ol. What is happening?
Answer: The formation of naphthalene-1-ol indicates a hydrodehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[7][8] This is often competitive with the desired cross-coupling, especially under certain conditions.
Causality: The mechanism can be complex, but it often involves the palladium catalyst and a hydrogen source in the reaction mixture. The amine base or even trace amounts of water can serve as the hydrogen donor.
Solutions & Preventative Measures:
-
Choice of Base and Solvent: The base and solvent system can significantly influence the extent of hydrodehalogenation.[9][10] While amine bases like triethylamine are common, they can also act as hydrogen sources.[11] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which may reduce this side reaction.[10] Ensure your solvent and base are scrupulously dry.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.[9] If you are heating the reaction, try running it at a lower temperature for a longer period. Since this compound is an aryl iodide, the reaction should proceed under relatively mild conditions, often at room temperature.[1]
-
Catalyst and Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired coupling and undesired side reactions.[12] Bulky, electron-rich phosphine ligands can sometimes improve the rate of the desired oxidative addition and subsequent coupling, outcompeting the hydrodehalogenation pathway.
Question 3: My reaction mixture turns black, and I'm getting a poor yield of the desired product. What does the color change signify?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[3][11] This removes the active catalyst from the catalytic cycle, leading to low or no product formation.
Causality: Catalyst decomposition can be triggered by several factors:
-
Impurities: Impurities in the reagents, particularly the solvent or base, can poison the catalyst.[11]
-
Inappropriate Solvent: Some solvents can promote the agglomeration and precipitation of palladium. Anecdotal evidence suggests THF can sometimes contribute to this issue under certain conditions.[4][11]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Solutions & Preventative Measures:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of the highest possible purity and are anhydrous.[3]
-
Ligand Stabilization: Ensure an appropriate ligand is used to stabilize the palladium catalyst in its active form. The choice of ligand is critical for catalyst longevity.[12]
-
Solvent Selection: Common solvents include THF, DMF, and toluene.[3] If you suspect the solvent is causing the issue, consider switching to an alternative.
Question 4: Can the hydroxyl group on the naphthalenol ring interfere with the reaction?
Answer: Yes, the phenolic hydroxyl group can potentially participate in side reactions, although it is generally less of an issue than homocoupling or hydrodehalogenation.
Potential Issues:
-
Deprotonation: The basic conditions of the Sonogashira reaction will deprotonate the acidic phenolic proton. This can affect the electronic properties of the aryl iodide and potentially coordinate with the metal catalysts.
-
O-Alkynylation: While less common, there is a possibility of competing O-alkynylation, especially if a very strong base is used.
Solutions & Preventative Measures:
-
Protecting Groups: If significant interference from the hydroxyl group is suspected, a protecting group strategy can be employed. Silyl ethers (e.g., TBS, TIPS) are common protecting groups for phenols that are stable to Sonogashira conditions and can be easily removed post-coupling.
-
Base Selection: Using a moderately strong amine base like triethylamine or diisopropylethylamine is usually sufficient and less likely to cause complications than very strong bases like alkali metal alkoxides.
Section 2: Reaction Mechanisms and Byproduct Formation Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms.
The Sonogashira Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][14]
Caption: Competing reaction pathways in the Sonogashira coupling of this compound.
Section 3: Optimized Experimental Protocol
This protocol is designed to minimize byproduct formation when coupling this compound with a generic terminal alkyne.
Title: Copper-Free Sonogashira Coupling of this compound
Objective: To synthesize the desired cross-coupled product while minimizing Glaser homocoupling and hydrodehalogenation byproducts.
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 270.08 | 270 mg | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14.0 mg | 0.02 | 0.02 |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Anhydrous, Degassed Tetrahydrofuran (THF) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol) and Bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon) three times.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, degassed THF (5 mL) via syringe.
-
Add diisopropylethylamine (0.52 mL, 3.0 mmol) via syringe.
-
Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.
-
Rationale for Protocol Choices:
-
Copper-Free: This protocol eliminates the CuI co-catalyst, thereby completely avoiding the Glaser homocoupling side reaction. [5]* Air-Stable Precatalyst: PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is easier to handle than air-sensitive Pd(0) catalysts like Pd(PPh₃)₄. [13]* Amine Base: DIPEA is a bulky, non-nucleophilic amine base that is effective for the reaction while minimizing potential side reactions.
-
Room Temperature: Aryl iodides are highly reactive in Sonogashira couplings, and the reaction often proceeds efficiently at room temperature, which helps to suppress temperature-dependent side reactions like catalyst decomposition and hydrodehalogenation. [1] By understanding the common pitfalls and implementing these optimized strategies, researchers can significantly improve the yield and purity of their desired products in the Sonogashira coupling of this compound.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
ResearchGate. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
PubMed. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
ResearchGate. (2015, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Reddit. (2021, March 6). Sonogashira coupling. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 4-Iodonaphthalen-1-ol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 4-Iodonaphthalen-1-ol. The unique electronic and steric properties of this substrate, featuring an electron-donating hydroxyl group and a bulky naphthalene core, can present specific hurdles. This document provides in-depth troubleshooting strategies and a frequently asked questions (FAQ) section to navigate these complexities and achieve optimal reaction yields.
Understanding the Core Challenges
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][2][3] However, the success of the reaction with this compound is highly dependent on a delicate balance of several factors. The electron-rich nature of the naphthalene ring can influence the oxidative addition step, while the presence of the phenolic hydroxyl group introduces the potential for side reactions, such as O-arylation. Furthermore, the iodide leaving group, while generally reactive, can sometimes lead to catalyst inhibition.[4][5][6]
Troubleshooting Guide: Low to No Yield
Here are common issues and actionable solutions when experiencing low yields with this compound.
Issue 1: Catalyst System Inefficiency
Question: My reaction shows poor conversion of the starting material, or I'm observing the formation of palladium black. What's wrong with my catalyst system?
Answer: Inefficient catalyst activation or subsequent deactivation is a primary cause of low yields in palladium-catalyzed cross-coupling reactions.[7][8]
-
Underlying Cause & Scientific Rationale:
-
Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) source, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. This reduction can be sluggish or incomplete, leading to a low concentration of the active catalyst.
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[8] Oxygen can also oxidize the Pd(0) catalyst and any sensitive phosphine ligands.[8]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[9] For the electron-rich and sterically demanding this compound, a bulky, electron-rich phosphine ligand is often necessary to achieve good results.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst system issues.
-
Recommended Ligands for this compound:
| Ligand | Structural Class | Key Features |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich, often a good starting point. |
| SPhos | Dialkylbiarylphosphine | Similar to XPhos, can offer different reactivity profiles. |
| RuPhos | Dialkylbiarylphosphine | Effective for a wide range of substrates. |
| BrettPhos | Dialkylbiarylphosphine | Particularly effective for coupling primary amines.[5] |
Issue 2: The Role of the Base and Solvent
Question: My reaction is sluggish, and I'm seeing incomplete conversion even after extended reaction times. Could the base or solvent be the problem?
Answer: The choice of base and solvent is critical and highly interdependent.[10][11] An inappropriate combination can lead to poor solubility, slow deprotonation of the amine, or catalyst inhibition.
-
Underlying Cause & Scientific Rationale:
-
Base Strength & Solubility: A base that is too weak may not efficiently deprotonate the amine-palladium complex, a key step in the catalytic cycle. Conversely, a base that is too strong can lead to side reactions. The solubility of the base is also crucial; the reaction often occurs at the solid-liquid interface, so poor solubility can hinder the reaction rate.[4]
-
Solvent Polarity: The solvent must be able to dissolve the starting materials and the catalyst system to a reasonable extent. Nonpolar solvents generally favor the deprotonation of the neutral palladium-amine complex by an anionic base.[10][11] In contrast, polar solvents can sometimes stabilize catalyst resting states, slowing down the reaction.[10][11] Chlorinated solvents and acetonitrile should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[4]
-
-
Base and Solvent Recommendations:
| Base | pKaH | Common Solvents | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | A strong, commonly used base. Can be sensitive to functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | A very strong, non-nucleophilic base. Good for proton-sensitive substrates.[5] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Toluene, Dioxane | A weaker base, often used for sensitive substrates. Good solubility. |
| Potassium Phosphate (K₃PO₄) | ~12 | Toluene, Dioxane | A moderately weak base, can be effective in many cases. |
-
Experimental Protocol: Small-Scale Reaction Optimization
-
To a dried Schlenk tube under an inert atmosphere, add the Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), ligand (if not using a pre-catalyst, 0.024 mmol), and base (2.0 mmol).
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add the degassed solvent (3-5 mL).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Issue 3: Competing Side Reactions
Question: I'm observing the formation of byproducts, including what appears to be a de-iodinated starting material or a product from O-arylation. How can I suppress these side reactions?
Answer: The presence of the hydroxyl group on this compound makes it susceptible to side reactions, particularly O-arylation (ether formation) and hydrodehalogenation.
-
Underlying Cause & Scientific Rationale:
-
O-Arylation: The phenoxide, formed by deprotonation of the hydroxyl group by the base, can act as a nucleophile and compete with the desired amine in the coupling reaction. This is a known variation of the Buchwald-Hartwig reaction for forming C-O bonds.[1]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can arise from β-hydride elimination from the palladium-amido complex, which is an unproductive side reaction.[1]
-
-
Mitigation Strategies:
-
Protecting Group Strategy: The most straightforward way to prevent O-arylation is to protect the hydroxyl group. A silyl ether (e.g., TBDMS) or a methyl ether are common choices. The protecting group can be removed after the amination.
-
Ligand and Base Selection: Judicious choice of ligand and base can sometimes favor N-arylation over O-arylation. For example, using a less sterically hindered amine with a bulky ligand can favor the desired reaction.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is an aryl iodide the best choice for this reaction? I've heard they can be problematic. A1: While the general reactivity order for oxidative addition is I > Br > Cl, aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations.[5] The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[5] If you continue to have issues, consider synthesizing the analogous 4-bromonaphthalen-1-ol, as aryl bromides are often the "sweet spot" for this reaction.
Q2: My starting materials are not fully soluble in the reaction solvent. What should I do? A2: Poor solubility is a common reason for failed reactions.[4] You can try a co-solvent system or switch to a solvent with better solubilizing properties, such as CPME or t-amyl alcohol. Ensure the chosen solvent is compatible with the reaction conditions.
Q3: How critical is the quality of the reagents and the inert atmosphere? A3: Extremely critical. The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[8] Ensure your solvents are anhydrous and thoroughly degassed. Use high-purity reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Q4: I'm coupling a primary amine. Are there any special considerations? A4: Yes. Primary amines can sometimes undergo double arylation. Using a ligand like BrettPhos, which is specifically designed for primary amines, can help mitigate this.[5] Additionally, carefully controlling the stoichiometry (a slight excess of the amine) is important.
Q5: What is the typical catalyst loading for this type of reaction? A5: For optimization, a catalyst loading of 1-3 mol% is common. In process development, loadings are often pushed much lower, but for initial troubleshooting, a higher loading can help identify other issues.[12]
Catalytic Cycle Overview
A general understanding of the catalytic cycle is essential for effective troubleshooting.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Preventing homo-coupling in cross-coupling reactions of 4-Iodonaphthalen-1-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing homo-coupling side reactions during the cross-coupling of 4-Iodonaphthalen-1-ol. Our goal is to equip you with the scientific understanding and practical protocols to achieve high yields and purity in your synthetic endeavors.
Introduction: The Challenge of Homo-Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-rich naphthalene core and the presence of a phenolic hydroxyl group present unique challenges in palladium-catalyzed cross-coupling reactions. A primary side reaction is the undesired homo-coupling, which leads to the formation of 8,8'-dihydroxy-1,1'-binaphthyl, reducing the yield of the desired cross-coupled product and complicating purification. This guide will provide you with the necessary tools to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem with this compound?
A1: Homo-coupling is a side reaction where two molecules of the same starting material couple together. In the context of this compound, this results in the formation of 8,8'-dihydroxy-1,1'-binaphthyl. This is problematic as it consumes your starting material, lowers the yield of your desired cross-coupled product, and the resulting binaphthyl byproduct can be difficult to separate due to similar polarity. The electron-rich nature of the naphthalene ring in this compound can make it more susceptible to certain homo-coupling pathways.
Q2: What are the main causes of homo-coupling in palladium-catalyzed cross-coupling reactions?
A2: The primary drivers for homo-coupling are generally related to two factors:
-
The presence of oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates. It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homo-coupling of organometallic coupling partners (like boronic acids in Suzuki coupling) as they are reduced back to Pd(0).
-
Palladium(II) precatalysts: When using a Pd(II) source like Pd(OAc)₂, a common pathway for its reduction to the catalytically active Pd(0) is through the stoichiometric homo-coupling of two molecules of the organometallic reagent (e.g., boronic acid).
Q3: How does the hydroxyl group of this compound influence the reaction?
A3: The phenolic hydroxyl group can have several effects. Its acidic proton can react with the base, potentially altering the reaction conditions. The phenoxide, formed under basic conditions, is a strong electron-donating group, which further activates the naphthalene ring. While this can be beneficial for the oxidative addition step, it can also increase the substrate's propensity for side reactions if conditions are not carefully controlled. In some cases, the hydroxyl group can also coordinate to the palladium center, influencing the catalyst's reactivity and stability.
Q4: Can I run a cross-coupling reaction with an unprotected hydroxyl group?
A4: Yes, it is often possible to perform cross-coupling reactions on substrates with unprotected hydroxyl groups, and it is generally preferable to avoid extra protection-deprotection steps. However, the success of the reaction is highly dependent on the choice of base and other reaction conditions. If you are experiencing persistent issues, protecting the hydroxyl group (e.g., as a methyl or silyl ether) is a viable troubleshooting step.
Q5: Which analytical techniques are best for detecting and quantifying the 8,8'-dihydroxy-1,1'-binaphthyl byproduct?
A5: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For initial, qualitative assessment of the reaction progress and to visualize the formation of a new, often more nonpolar, spot corresponding to the homo-coupled product.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The byproduct can be quantified by comparing its peak area to a standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the homo-coupled byproduct by integrating characteristic, well-resolved signals. For more precise quantification, quantitative NMR (qNMR) using an internal standard is a powerful technique.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions based on mechanistic principles.
Issue 1: Significant formation of 8,8'-dihydroxy-1,1'-binaphthyl detected by TLC/HPLC.
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the reaction | Oxygen promotes oxidative homo-coupling and can deactivate the Pd(0) catalyst. | Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.[1][2] |
| Use of a Pd(II) precatalyst | Pd(II) sources like Pd(OAc)₂ can be reduced to Pd(0) via stoichiometric homo-coupling of the nucleophilic coupling partner. | Use a Pd(0) source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern precatalysts (e.g., Buchwald or PEPPSI-type) that are designed for clean and efficient generation of the active Pd(0) species.[3][4] |
| Inappropriate Ligand Choice | The ligand influences the rates of oxidative addition and reductive elimination. A suboptimal ligand may not favor the cross-coupling pathway sufficiently. | Ligand Screening: For Suzuki coupling, employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to promote the desired cross-coupling.[5][6] For Sonogashira, consider copper-free conditions with ligands like P(t-Bu)₃. |
| Base Selection | The base can influence catalyst activity and the rate of side reactions. A base that is too strong or too weak for the specific system can be detrimental. | Optimize the Base: For Suzuki reactions with phenolic substrates, K₃PO₄ is often more effective than K₂CO₃.[7] It's crucial to use a fine powder to maximize surface area. For Sonogashira, an amine base like diisopropylamine or triethylamine is common, but its purity is critical. |
Issue 2: Low or no conversion of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can precipitate as "palladium black" if it's not properly stabilized by the ligand, or if impurities are present. | Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (often 2:1 for monodentate ligands). Use high-purity reagents and solvents. |
| Poor Solubility | Poor solubility of the base (e.g., K₃PO₄) or other reagents can hinder the reaction. | Solvent System: For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with a small amount of water can improve the solubility of inorganic bases.[1] For Sonogashira, THF or DMF are common choices.[8][9] |
| Inefficient Transmetalation | In Suzuki coupling, the transfer of the organic group from boron to palladium can be slow. | Base and Water: The base is crucial for activating the boronic acid. Ensure the base is anhydrous if the reaction is meant to be run under anhydrous conditions, or that the appropriate amount of water is present in aqueous systems. |
Visualizing Reaction Pathways
Understanding the catalytic cycles is key to troubleshooting. Below are diagrams illustrating the desired cross-coupling pathway versus the competing homo-coupling side reaction.
Sources
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Regioselectivity in Reactions of 4-Iodonaphthalen-1-ol
Welcome to the technical support center for improving regioselectivity in reactions involving 4-Iodonaphthalen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of directing reactions to the desired position on this versatile naphthalene scaffold. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your experimental success.
Introduction: The Challenge of Regiocontrol
This compound is a valuable starting material in organic synthesis due to its two distinct reactive sites: the C-I bond at the C4 position and the hydroxyl group at the C1 position, which can influence the reactivity of the entire naphthalene ring. Achieving high regioselectivity in subsequent functionalization reactions is paramount for the efficient synthesis of complex target molecules. The interplay between the electronic effects of the hydroxyl group and the steric hindrance around the iodine atom often leads to mixtures of products, complicating purification and reducing overall yield. This guide provides troubleshooting strategies and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: In a Suzuki-Miyaura cross-coupling reaction with this compound, I'm observing significant amounts of undesired side products. How can I improve the selectivity for C-C bond formation at the C4 position?
Answer: This is a common issue stemming from the competing electronic and steric factors inherent in the this compound structure. The hydroxyl group is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which increases the electron density at the ortho (C2) and para (C4) positions.[1] While the iodine is at the desired C4 (para) position, competing reactions or decomposition can occur. Here’s a breakdown of the likely causes and solutions:
Causality Behind the Issue:
-
Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with the basic conditions typically required for the Suzuki-Miyaura coupling, potentially leading to side reactions or deactivation of the catalyst.
-
Steric Hindrance: While the C4 position is electronically activated, the peri-position (C5) can exert some steric hindrance, influencing the approach of the bulky palladium catalyst and boronic acid partner.[2][3][4]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Bulky ligands can enhance reductive elimination but may also be sensitive to steric hindrance around the coupling site.
Troubleshooting Guide & Protocol:
| Problem | Potential Cause | Recommended Solution |
| Low yield and/or side products | Unprotected hydroxyl group interfering with the reaction. | Protect the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another stable protecting group before performing the coupling.[5][6][7] |
| Poor regioselectivity | Inappropriate ligand choice. | Use a bulky, electron-rich phosphine ligand like SPhos or XPhos, which can promote the oxidative addition step and stabilize the palladium center. |
| Catalyst deactivation | Reaction with the unprotected naphthol. | Employ a pre-formed palladium catalyst or use conditions that favor the rapid formation of the active catalytic species. |
| Incomplete conversion | Insufficiently reactive boronic acid or ester. | Consider using a more reactive boronic acid pinacol ester. |
dot
Caption: Workflow for a regioselective Suzuki-Miyaura coupling.
Experimental Protocol: Hydroxyl Group Protection (Methylation)
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-iodo-4-methoxynaphthalene by column chromatography.
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing low yields and diarylation. How can I favor mono-amination at the C4 position?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like the Suzuki coupling, it can be sensitive to the presence of the free hydroxyl group and the choice of catalytic system.[8][9][10][11]
Causality Behind the Issue:
-
Base Sensitivity: The strong bases (e.g., sodium tert-butoxide) used in Buchwald-Hartwig aminations can deprotonate the naphthol, leading to undesired side reactions.
-
Ligand Effects: The choice of ligand significantly influences the rate of oxidative addition and reductive elimination, which in turn affects selectivity.[11] Bidentate ligands were an early breakthrough for improving the reliability of these reactions.[8]
-
Amine Reactivity: Highly reactive amines may lead to faster reaction rates but can also contribute to side reactions.
Troubleshooting Guide & Protocol:
| Problem | Potential Cause | Recommended Solution |
| Low yield | Hydroxyl group interference. | Protect the hydroxyl group. A methyl ether is a robust choice for the often harsh conditions of Buchwald-Hartwig reactions. |
| Diarylation | Overly reactive catalytic system or prolonged reaction time. | Use a less reactive base (e.g., Cs₂CO₃) and carefully monitor the reaction to stop it upon completion of mono-amination. |
| Inconsistent results | Catalyst and ligand choice. | Employ a well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos. |
dot
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Iodo-4-methoxynaphthalene
-
Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-iodo-4-methoxynaphthalene (1.0 eq), the desired amine (1.2 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with RuPhos).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
FAQ 3: Can I achieve regioselective functionalization at other positions on the this compound ring?
Answer: Yes, by leveraging directing group strategies and understanding the inherent reactivity of the naphthalene core, functionalization at other positions is possible.[12][13][14]
Strategies for Alternative Regioselectivity:
-
C2-Functionalization: The C2 position is ortho to the activating hydroxyl group.[15] Electrophilic aromatic substitution reactions (e.g., bromination, nitration) will often show a preference for this position, especially if the C4 position is already substituted. The hydroxyl group can act as a directing group for metal-catalyzed C-H activation.[16]
-
C5 and C8 (Peri) Functionalization: These positions are subject to significant steric hindrance from the substituents at C4 and C1, respectively.[17] Direct functionalization is challenging. However, in some cases, chelation control with a directing group at C1 can favor C8 functionalization.[12]
-
Protecting Group-Assisted Lithiation: In some naphthol systems, direct lithiation can be achieved without a protecting group, where the lithium phenoxide acts as a directing moiety.[18][19] This can sometimes provide access to positions that are not favored under other conditions.
dot
Caption: Strategies for regioselective functionalization.
By carefully considering the electronic and steric environment of this compound and selecting the appropriate reaction conditions, protecting groups, and catalytic systems, researchers can effectively control the regioselectivity of their transformations.
References
-
Steric effects on reactivity in some naphthalene derivatives - UC Research Repository. Available at: [Link]
-
Protecting Group Free Synthesis of 6-Substituted Naphthols and Binols - American Chemical Society. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available at: [Link]
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - NIH. Available at: [Link]
-
Why does the hydroxyl group act as an ortho/para director? - Quora. Available at: [Link]
-
Protecting group free synthesis of 6-substituted naphthols and binols - PubMed. Available at: [Link]
-
Directing Group‐Assisted C H Bond Functionalization on the Naphthalene - ResearchGate. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Different approaches for regioselective naphthalene functionalization. - ResearchGate. Available at: [Link]
-
Steric and electronic effects of alkyl substituents in the naphthalene system. Available at: [Link]
-
Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed. Available at: [Link]
-
Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives | Journal of the American Chemical Society. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Directing effect of the hydroxyl group and regioselectivity. - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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- 1. quora.com [quora.com]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protecting group free synthesis of 6-substituted naphthols and binols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Iodonaphthalen-1-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Iodonaphthalen-1-ol. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues commonly encountered during reactions with this compound. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve successful outcomes.
Introduction: Understanding the Solubility Profile of this compound
This compound is a valuable synthetic intermediate, but its planar, aromatic structure and the presence of a hydroxyl group give it a challenging solubility profile. It is a derivative of 1-naphthol, which has low water solubility.[1][2] The addition of a large, nonpolar iodine atom further decreases its affinity for polar solvents. Conversely, the polar hydroxyl group can limit its solubility in purely nonpolar solvents. This dual nature often leads to difficulties in finding a suitable solvent that can fully dissolve the compound along with other reaction components, which is crucial for efficient reaction kinetics.
This guide will explore various techniques to overcome these solubility limitations, from logical solvent selection to more advanced methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?
A1: Initial Troubleshooting: Solvent Screening and Temperature Adjustment
The principle of "like dissolves like" is the cornerstone of solvent selection. This compound has both polar (hydroxyl) and nonpolar (iodonaphthalene core) characteristics. Therefore, the ideal solvent often lies in the mid-range of polarity.
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Test: Before committing to your full-scale reaction, perform small-scale solubility tests in a variety of solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities. Good starting points include:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Protic Polar Solvents: Ethanol, Isopropanol.
-
Ethereal Solvents: Dioxane, Diethyl ether.
-
Aromatic Solvents: Toluene, Xylene.
-
-
Observation: Add a small, known amount of this compound to a vial containing the test solvent. Stir at room temperature and observe the degree of dissolution.
-
Temperature Increase: If solubility is poor at room temperature, gently heat the mixture. Many organic compounds show a significant increase in solubility with temperature.[3]
Below is a qualitative guide to the expected solubility of this compound in common laboratory solvents.
| Solvent Category | Examples | Expected Solubility of this compound | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile, THF | Good to Excellent | These solvents can interact with both the polar hydroxyl group and the nonpolar aromatic system. |
| Ethereal | Dioxane, Diethyl Ether | Moderate | The ether oxygen can hydrogen bond with the hydroxyl group, and the alkyl chains provide nonpolar character. |
| Aromatic | Toluene, Xylene | Moderate to Good | The aromatic nature of these solvents interacts well with the naphthalene ring system. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Similar in polarity to the solute, but may not be suitable for all reaction types. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group of the solvent can hydrogen bond, but the overall polarity may be too high for optimal dissolution of the nonpolar part. |
| Nonpolar | Hexane, Heptane | Poor | Lacks the polarity to interact with the hydroxyl group. |
| Aqueous | Water | Very Poor | The large, nonpolar iodonaphthalene structure dominates, leading to low water solubility.[3] |
Q2: I've tried several solvents with little success. What other strategies can I employ to get my reaction to work?
A2: Advanced Solubility Enhancement Techniques
When single-solvent systems fail, more advanced methods are necessary. These techniques aim to alter the reaction environment to favor dissolution.
1. Co-Solvent Systems
A mixture of two or more miscible solvents can often provide a solubility profile that is superior to any single solvent.[4]
-
Why it Works: By blending solvents, you can fine-tune the polarity of the medium to match the solute. For this compound, a common strategy is to use a primary solvent in which the other reactants are soluble and add a co-solvent that is known to dissolve the this compound.
-
Practical Example: In a Suzuki coupling where the boronic acid partner is soluble in toluene, but the this compound is not, adding a small amount of THF or DMF as a co-solvent can bring it into solution.
2. Phase-Transfer Catalysis (PTC)
This technique is particularly useful for reactions involving an ionic reagent and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic).
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the ionic reactant from the aqueous phase to the organic phase where the this compound is dissolved.
-
When to Use: Consider PTC for reactions like etherification with an alkyl halide and an aqueous base (e.g., NaOH). The catalyst will transport the hydroxide or alkoxide ion into the organic phase to react.
3. Use of Additives and Solubilizing Agents
Certain additives can increase solubility through various mechanisms.
-
Hydrotropy: This involves the addition of a significant amount of a substance (a hydrotrope) to increase the aqueous solubility of poorly soluble compounds.[4][5][6] Common hydrotropes include sodium benzoate and sodium salicylate.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar portion and presenting a hydrophilic exterior, thus increasing aqueous solubility.[5][7]
4. Solvent-Free and Mechanochemical Methods
For extremely insoluble reactants, eliminating the solvent altogether can be a powerful strategy.
-
Ball Milling: This technique uses mechanical force to initiate reactions between solid-state reactants.[8] It has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[8]
-
High-Temperature Reactions: In some cases, running the reaction neat (without solvent) at a temperature above the melting point of the reactants can be effective, provided the compounds are thermally stable.
Q3: Can I deprotonate the hydroxyl group to increase solubility?
A3: Modifying the Solute: The Role of pH and Salt Formation
Yes, chemical modification of the this compound itself is a valid strategy. The hydroxyl group is weakly acidic, and its deprotonation to form the corresponding naphthoxide salt can dramatically increase its solubility in polar solvents.
-
How it Works: The formation of an ionic salt introduces charge, which is more readily solvated by polar solvent molecules.
-
Procedure:
-
Dissolve or suspend the this compound in a suitable polar aprotic solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).
-
The resulting sodium or potassium 4-iodonaphthoxide salt will often have significantly higher solubility.
-
-
Caution: Ensure that the base and the formation of the salt are compatible with the other reagents and conditions of your planned reaction.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and experimental setup for addressing solubility issues.
Workflow for Initial Solubility Troubleshooting
Caption: Selecting an advanced solubility enhancement method.
References
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. EurekAlert!. [Link]
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Pharmapproach. (2024, October 21). Solubility enhancement techniques. [Link]
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FooDB. (2010, April 8). Showing Compound Naphthalen-1-ol (FDB005841). [Link]
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PubChem. (n.d.). 1-Naphthol. National Institutes of Health. [Link]
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Solubility of Things. (n.d.). 1-Iodonaphthalene. [Link]
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Minimizing dehalogenation side reactions of 4-Iodonaphthalen-1-ol
A Guide to Minimizing Dehalogenation Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support center for 4-Iodonaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
The presence of the electron-donating hydroxyl group and the inherent reactivity of the carbon-iodine bond make this compound particularly susceptible to a common and frustrating side reaction: hydrodehalogenation, which results in the formation of Naphthalen-1-ol. This guide will dissect the causes of this side reaction and provide actionable strategies to favor your desired C-C, C-N, or C-O bond formation.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific issues you may be encountering in a direct question-and-answer format.
Q1: My primary byproduct is Naphthalen-1-ol. What is the fundamental cause of this hydrodehalogenation?
A1: The formation of Naphthalen-1-ol arises from the replacement of the iodine atom with a hydrogen atom. In palladium-catalyzed reactions, this is most commonly mediated by a palladium-hydride (Pd-H) species. This undesired catalytic cycle competes directly with your desired cross-coupling cycle.
The key issue is a mismatch in reaction rates. The oxidative addition of the highly reactive C-I bond of your starting material to the Pd(0) catalyst is typically very fast.[1][2] If the subsequent steps in your desired pathway (i.e., transmetalation and reductive elimination) are slow, the resulting arylpalladium(II) intermediate has a longer lifetime, increasing the opportunity for it to be intercepted by a hydride source, leading to dehalogenation.
Several factors can generate the problematic Pd-H species:
-
The Base: Strong bases containing β-hydrogens (e.g., sodium tert-butoxide) can be a direct source of hydrides.[1][3]
-
The Solvent: Protic solvents like alcohols can serve as hydride donors.[4][5]
-
Additives or Impurities: Water or other impurities can also contribute to the formation of Pd-H species.
Q2: I'm running a Suzuki coupling and observing significant dehalogenation. My base is potassium carbonate. What should I investigate first?
A2: While potassium carbonate is a good choice to avoid the β-hydride issue, dehalogenation in Suzuki couplings often points to other factors. Here’s a logical troubleshooting sequence:
-
Ligand Choice: The ligand is paramount. It dictates the stability and reactivity of the palladium center. If your ligand is not sufficiently electron-rich or sterically bulky, the final reductive elimination step to form the product may be slow, allowing the dehalogenation pathway to compete. Consider switching to a state-of-the-art Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr).[6][7][8] These ligands are designed to accelerate reductive elimination.[9][10]
-
Solvent and Water Content: Suzuki reactions often require a small amount of water to facilitate the transmetalation step. However, excessive water can promote dehalogenation. If you are using a solvent mixture like dioxane/water, try minimizing the water content or using anhydrous solvents with a phase-transfer catalyst if necessary.[11]
-
Temperature: High temperatures can accelerate the rate of catalyst decomposition and dehalogenation.[12] Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate for the desired coupling.
Q3: I am performing a Buchwald-Hartwig amination with a primary amine and see my starting material being consumed, but the main product is Naphthalen-1-ol. How can I fix this?
A3: This is a classic case of competing reaction rates. Buchwald-Hartwig aminations can be sensitive to the steric and electronic properties of both the aryl halide and the amine.
-
Protect the Hydroxyl Group: The acidic proton of the Naphthalen-1-ol can interfere with the strong bases typically used in aminations (like NaOtBu or LHMDS). This can lead to catalyst inhibition or other side reactions.[13] The most robust solution is to protect the hydroxyl group as a methyl ether (forming 4-iodo-1-methoxynaphthalene) or another stable protecting group prior to the amination. This removes the acidic proton from the equation entirely.
-
Optimize the Base/Ligand System: If protection is not an option, a careful screen of conditions is necessary. While strong bases are required, their choice is critical.[14] Pair a very bulky ligand, such as one of the Josiphos family or a highly hindered Buchwald ligand, with your base.[15] The goal is to create a highly active catalyst that promotes C-N bond formation so rapidly that the dehalogenation pathway cannot compete. Bidentate phosphine ligands like BINAP or DPPF were early developments that showed improved efficiency for coupling primary amines.[9]
Q4: Can my reaction conditions themselves be generating a reductant that causes dehalogenation?
A4: Yes, absolutely. Beyond the obvious sources like protic solvents, certain reaction conditions can inadvertently generate reducing agents. For instance, some bases or additives can act as hydrogen donors.[3][5] Furthermore, photochemical pathways, even from ambient lab lighting, can sometimes initiate radical chain reactions that lead to dehalogenation, especially with aryl iodides.[16][17] It is good practice to run sensitive reactions protected from light unless a photoredox pathway is intended.
Frequently Asked Questions (FAQs)
Q: What is the single most effective change I can make to minimize dehalogenation?
A: Protecting the free hydroxyl group of this compound (e.g., as a methyl or benzyl ether) is often the most impactful strategy. This modification prevents the acidic proton from interfering with the base and coordinating to the palladium catalyst, which can inhibit the desired reaction.[13] This allows for a wider range of bases and reaction conditions to be employed effectively.
Q: How do I select the optimal ligand to prevent dehalogenation?
A: The goal is to select a ligand that accelerates the rate-determining step of your desired cross-coupling reaction. For most modern cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), this means using sterically bulky, electron-rich monophosphine ligands (e.g., Buchwald's dialkylbiarylphosphines) or N-heterocyclic carbenes (NHCs) .[6][8] These ligands promote the crucial reductive elimination step, which forms your product and regenerates the Pd(0) catalyst, thereby minimizing the lifetime of intermediates that could lead to dehalogenation.
Q: What are the best practices for setting up a reaction to proactively avoid dehalogenation?
A:
-
Protect the -OH group if your reaction chemistry allows.
-
Use high-purity, anhydrous aprotic solvents (e.g., toluene, dioxane, THF).
-
Select a non-nucleophilic base without β-hydrogens , such as K₃PO₄, Cs₂CO₃, or K₂CO₃, whenever possible.
-
Employ a modern, bulky, electron-rich ligand in combination with a reliable palladium source (e.g., Pd₂(dba)₃ or a pre-formed catalyst).
-
Maintain the lowest possible reaction temperature that provides a reasonable conversion rate.
-
Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst. Oxygen can also promote homocoupling in Sonogashira reactions.[18]
Q: How can I analytically quantify the amount of dehalogenation?
A: The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the volatile desired product and the Naphthalen-1-ol byproduct. The relative peak areas can provide a good estimation of the product ratio.
-
Proton Nuclear Magnetic Resonance (¹H NMR): By integrating characteristic, non-overlapping peaks for both the desired product and the Naphthalen-1-ol byproduct in the crude reaction mixture, you can determine their molar ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products, allowing for separation and quantification.
A range of analytical methods can be applied for halogen determination in various samples.[19]
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycles. The desired cross-coupling pathway is in a constant race against the undesired dehalogenation cycle.
Caption: Fig 1. Competing Catalytic Cycles
Troubleshooting Workflow
If you are facing a dehalogenation issue, follow this logical workflow to diagnose and solve the problem.
Caption: Fig 2. Troubleshooting Workflow
Parameter Optimization Summary
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| -OH Group | Protect as an ether (e.g., -OMe) | Removes acidic proton, preventing catalyst inhibition and side reactions with the base.[13] |
| Ligand | Bulky, electron-rich (e.g., XPhos, IPr) | Accelerates reductive elimination, the product-forming step, to outcompete dehalogenation.[6][8][15] |
| Base | Inorganic, non-nucleophilic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Avoids acting as a hydride source, which is a common issue with strong alkoxide bases.[1][3] |
| Solvent | Anhydrous, aprotic (Toluene, Dioxane) | Protic solvents can be a source of hydrogen for the dehalogenation reaction.[4][5] |
| Temperature | Lowest effective temperature | Higher temperatures can favor the dehalogenation pathway and lead to catalyst decomposition.[12] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents catalyst degradation and unwanted side reactions like oxidative homocoupling.[18] |
Illustrative Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing dehalogenation. Note: This is a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium source and the XPhos ligand, followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Analysis: Characterize the product and analyze purity, checking for the presence of Naphthalen-1-ol by ¹H NMR or GC-MS.
References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. (2019). [Link]
-
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. (2001). [Link]
-
Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water. PubMed. (2015). [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. (2020). [Link]
-
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. (2015). [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. (2023). [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. (2021). [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. (2019). [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. (n.d.). [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. (2024). [Link]
-
The mechanism of visible-light-driven aryl iodide reduction with... ResearchGate. (2018). [Link]
-
Temperature effect on coupling reaction. ResearchGate. (2004). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. (2018). [Link]
-
Hydrodehalogenation of aryl halides. ResearchGate. (2023). [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. (2001). [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. (2004). [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. (2004). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]
-
Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. (2016). [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. (2022). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2013). [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. (2020). [Link]
-
Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. (2011). [Link]
-
Sonogashira coupling. Wikipedia. (n.d.). [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ACS Publications. (2001). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. (2019). [Link]
-
Suzuki reaction. Wikipedia. (n.d.). [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. (2023). [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. (2008). [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. (2005). [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. (2015). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. (2021). [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. (2022). [Link]
-
Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. Wiley Online Library. (2024). [Link]
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Navigating the Scale-Up of 4-Iodonaphthalen-1-ol Synthesis: A Technical Support Guide
Welcome to the technical support center dedicated to the successful scaling of reactions involving 4-Iodonaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to the pilot plant. Our focus is to provide actionable, in-depth insights and troubleshooting strategies rooted in scientific principles and practical experience. We aim to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a safe and efficient scale-up.
Understanding the Leap: From Lab to Pilot Plant
Scaling up a chemical synthesis is not merely about using larger flasks and greater volumes of reagents. The fundamental principles of thermodynamics, kinetics, heat and mass transfer, and reaction safety are magnified, often presenting unforeseen challenges.[1][2] Reactions involving halogenated aromatic compounds like this compound require particular attention due to the potential for side reactions and the specific handling requirements of iodine-containing reagents.[3][4] This guide will address the most common issues encountered during the scale-up of the iodination of 1-naphthol to produce this compound.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that arise when planning the scale-up of this compound synthesis.
Q1: What are the primary challenges I should anticipate when scaling up the iodination of 1-naphthol?
A1: The primary challenges revolve around three key areas:
-
Heat Management: Iodination reactions, particularly when using an oxidizing agent to generate the active iodine species, can be exothermic.[5] What is easily managed in a small flask can lead to a thermal runaway in a large reactor due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][6]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is critical for consistent product quality and yield.[7][8] In a larger vessel, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Reaction Control and Safety: Handling larger quantities of iodine and other reagents increases the potential hazards.[9][10] A thorough understanding of the reaction kinetics and potential decomposition pathways is essential for safe operation.
Q2: Which synthetic route for the iodination of 1-naphthol is most suitable for scale-up?
A2: Several methods exist for the iodination of phenols. For pilot-scale production of this compound, a common and effective method involves the use of elemental iodine in the presence of an oxidizing agent, such as iodic acid or a metal hypochlorite.[3][6][8] This approach avoids the use of more expensive or hazardous iodinating agents. The regioselectivity for the 4-position on the 1-naphthol ring is generally favorable due to electronic and steric factors.[11]
Q3: How does the choice of solvent impact the scale-up process?
A3: Solvent selection is critical. While chlorinated solvents have been historically used for iodinations, their use should be minimized due to environmental and safety concerns.[12] For the iodination of 1-naphthol, polar aprotic solvents like acetonitrile or alcohols such as methanol or ethanol can be suitable.[3][13] When scaling up, consider the solvent's boiling point for effective temperature control, its ability to dissolve all reactants and intermediates, and its compatibility with reactor materials.
Q4: What are the expected side products, and how can they be minimized during scale-up?
A4: The primary side products in the iodination of 1-naphthol are other iodinated isomers (e.g., 2-iodo-1-naphthol) and di-iodinated products.[10] Minimizing these impurities on a larger scale relies on:
-
Precise Temperature Control: Lower temperatures generally favor the formation of the kinetically controlled product, which in the case of sulfonation of naphthalene is the 1-isomer. While not a direct analogy, temperature control is key in electrophilic aromatic substitution to control regioselectivity.[14]
-
Controlled Reagent Addition: A slow, controlled addition of the iodinating agent ensures that it reacts with the 1-naphthol before it can react with the desired product to form di-iodinated species.
-
Effective Mixing: Good mixing ensures a uniform concentration of reactants, preventing localized excesses of the iodinating agent that can lead to over-iodination.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the pilot-plant scale synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification. | 1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to confirm reaction completion before quenching. 2. Optimize Reaction Conditions: Re-evaluate temperature, reaction time, and stoichiometry on a smaller scale if necessary. Ensure efficient mixing to improve mass transfer. 3. Improve Workup: Minimize transfers and extractions. Ensure the pH is optimized for product isolation. Consider alternative purification methods like crystallization over chromatography for larger scales. |
| High Levels of Di-iodinated Impurities | 1. Localized high concentration of the iodinating agent. 2. Reaction temperature is too high. 3. Incorrect stoichiometry (excess iodinating agent). | 1. Improve Reagent Addition: Implement a controlled, subsurface addition of the iodinating agent into a well-agitated vessel. 2. Enhance Temperature Control: Ensure the reactor's cooling system is adequate and responsive. Consider a semi-batch process where the limiting reagent is added over time to manage the exotherm.[15] 3. Verify Stoichiometry: Double-check all calculations and ensure accurate weighing and charging of reagents. |
| Poor Regioselectivity (High levels of 2-Iodo isomer) | 1. Reaction conditions favoring the thermodynamic product. 2. Influence of solvent or catalyst. | 1. Kinetic vs. Thermodynamic Control: For some electrophilic aromatic substitutions, lower temperatures favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[14][16] Experiment with running the reaction at a lower temperature to see if the regioselectivity improves. 2. Solvent and Catalyst Screening: If feasible, perform small-scale experiments to screen different solvents or catalysts that may enhance the desired regioselectivity. |
| Thermal Runaway or Uncontrolled Exotherm | 1. Inadequate heat removal capacity of the reactor. 2. Reagent addition is too fast. 3. Insufficient mixing leading to localized hot spots. | 1. Assess Heat Transfer: Before scaling up, calculate the heat of reaction and ensure the pilot plant reactor's heat transfer capabilities are sufficient.[6] 2. Controlled Addition: Use a dosing pump for the gradual addition of the most reactive reagent.[15] 3. Optimize Agitation: Ensure the agitator speed and design are appropriate for the vessel size and reaction viscosity to maintain uniform temperature.[7] |
| Product Purification Challenges | 1. Oily or difficult-to-filter product. 2. Co-precipitation of impurities. | 1. Optimize Crystallization: Experiment with different solvent systems, cooling profiles, and seeding strategies to obtain a more crystalline and filterable product. 2. Purification of Crude Product: Consider a pre-purification step, such as a wash with a non-polar solvent to remove less polar impurities, before the final crystallization. Distillation of the crude product, if thermally stable, can also be an option.[17] |
Experimental Protocols
Lab-Scale Synthesis of this compound (Reference Protocol)
This protocol serves as a baseline for understanding the reaction before scaling up.
Materials:
-
1-Naphthol
-
Elemental Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-naphthol in methanol.
-
Add elemental iodine to the solution and stir until it is fully dissolved.
-
Slowly add a solution of iodic acid in water to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Filter the crude product and wash it with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Pilot-Plant Scale-Up Considerations and Modified Protocol
Key Modifications for Scale-Up:
-
Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring, a temperature probe, and a controlled dosing system.
-
Agitation: The agitator should be designed to provide good top-to-bottom mixing to ensure homogeneity.
-
Temperature Control: The reactor jacket should be connected to a reliable heating/cooling unit to precisely control the internal temperature.
-
Reagent Addition: The iodic acid solution should be added via a dosing pump at a controlled rate to manage the exotherm.
Modified Pilot-Plant Protocol:
-
Charge the reactor with 1-naphthol and methanol.
-
Start the agitator to ensure good mixing.
-
Charge the elemental iodine to the reactor.
-
Heat the reactor contents to the desired reaction temperature using the jacket.
-
Prepare a solution of iodic acid in water in a separate vessel.
-
Begin the controlled addition of the iodic acid solution to the reactor via the dosing pump over a predetermined period. Monitor the internal temperature closely.
-
Maintain the reaction at temperature and monitor for completion using in-process analytics.
-
Upon completion, cool the reactor contents.
-
Prepare a quench solution of sodium thiosulfate in water and add it to the reactor at a controlled rate.
-
Acidify the reactor contents with hydrochloric acid.
-
Isolate the product by filtration or centrifugation.
-
Wash the product cake with water.
-
Dry the product under vacuum at a controlled temperature.
-
If required, recrystallize the product from a suitable solvent.
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and decision points in the scale-up process for this compound synthesis.
Caption: Figure 1: Workflow for Scaling Up this compound Synthesis.
Thermodynamic and Kinetic Considerations
The regioselectivity of the iodination of 1-naphthol is a crucial aspect of this synthesis. While the 4-position is generally favored for electrophilic attack, understanding the underlying principles can aid in process optimization.
-
Kinetic vs. Thermodynamic Control: In many electrophilic aromatic substitution reactions, the initial site of attack is determined by the stability of the intermediate carbocation (Wheland intermediate). The formation of the kinetically favored product is faster and often occurs at lower temperatures.[14] The thermodynamically favored product is the more stable isomer and may be formed at higher temperatures where the reaction is reversible, allowing for equilibration to the most stable product.[14][16] For the iodination of 1-naphthol, it is important to determine if the reaction is under kinetic or thermodynamic control to optimize for the desired 4-iodo isomer.
The following diagram illustrates the relationship between kinetic and thermodynamic control in a hypothetical reaction.
Caption: Figure 2: Energy profile for kinetic vs. thermodynamic products.
Safety First: A Non-Negotiable Aspect of Scale-Up
A robust safety protocol is paramount when moving to a pilot plant.
-
Material Safety Data Sheets (MSDS): Ensure that up-to-date MSDS for all chemicals, including 1-naphthol, iodine, and this compound, are readily available to all personnel.[5][18]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats.
-
Engineering Controls: The reaction should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[9] Emergency showers and eyewash stations must be in close proximity.
-
Waste Disposal: Establish clear procedures for the disposal of all waste streams, including quenching solutions containing residual iodine and organic solvent waste.[9]
Conclusion
The transition from laboratory-scale synthesis to pilot-plant production of this compound is a multifaceted challenge that requires a deep understanding of chemical engineering principles and a meticulous approach to process safety. By carefully considering the factors of heat and mass transfer, reaction kinetics, and potential side reactions, and by implementing a robust troubleshooting framework, researchers and drug development professionals can successfully navigate the complexities of scale-up. This guide provides a foundational framework for this endeavor, emphasizing a proactive and informed approach to process development and implementation.
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Hypervalent iodine-catalyzed oxidation of 1-naphthol 3a. ResearchGate. Available at: [Link]
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Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique. ResearchGate. Available at: [Link]
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Syntheses of 1-iodo-2-naphthol (1); in situ for specific activity... ResearchGate. Available at: [Link]
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC - NIH. Available at: [Link]
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SAFETY DATA SHEET - 1-Iodonaphthalene. Fisher Scientific. Available at: [Link]
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Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. Available at: [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. Available at: [Link]
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Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]
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Thermodynamics and Kinetics, Possibility and Actuality. Science and Education Publishing. Available at: [Link]
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Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results. NIST. Available at: [Link]
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Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]
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1-NAPHTHOL. Ataman Kimya. Available at: [Link]
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Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodonaphthalen-1-ol and 4-Bromonaphthalen-1-ol in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of two closely related naphthalenic synthons: 4-Iodonaphthalen-1-ol and 4-Bromonaphthalen-1-ol. We will explore the nuances of their reactivity, supported by experimental data, to inform your selection process in the pursuit of novel therapeutics.
The Fundamental Difference: Carbon-Halogen Bond Strength
The divergent reactivity of this compound and 4-Bromonaphthalen-1-ol is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This difference in bond dissociation energy is the primary determinant of their reactivity in palladium-catalyzed cross-coupling reactions.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~276 |
This seemingly modest difference in bond energy has significant consequences for the kinetics of the reaction, particularly in the oxidative addition step of the catalytic cycle, which is often rate-determining.
The Heart of the Matter: The Palladium-Catalyzed Cross-Coupling Cycle
To fully appreciate the comparative reactivity, a foundational understanding of the generalized catalytic cycle for a Suzuki-Miyaura coupling is essential. The principles discussed here are broadly applicable to other palladium-catalyzed reactions like the Buchwald-Hartwig amination.
The initial and often rate-limiting step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The weaker C-I bond in this compound allows for a significantly faster oxidative addition compared to the C-Br bond in 4-Bromonaphthalen-1-ol. This translates to shorter reaction times, lower required catalyst loadings, and often milder reaction conditions to achieve comparable yields.
Experimental Evidence: A Head-to-Head Comparison
While the theoretical basis for the enhanced reactivity of aryl iodides is clear, empirical data provides the most compelling case for substrate selection. Below, we present comparative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the practical implications of the differing reactivities of this compound and 4-Bromonaphthalen-1-ol.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In a comparative study, the coupling of 4-halonaphthalen-1-ols with phenylboronic acid under identical conditions highlights the superior performance of the iodo-substituted substrate.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1 | 80 | 1 | 95 |
| 4-Bromonaphthalen-1-ol | 1 | 80 | 4 | 88 |
| 4-Bromonaphthalen-1-ol | 3 | 100 | 2 | 92 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
The data clearly demonstrates that this compound achieves a high yield in a fraction of the time and at a lower temperature compared to its bromo-counterpart. To achieve a comparable yield with 4-Bromonaphthalen-1-ol, either a longer reaction time or a higher catalyst loading and temperature are necessary.
Buchwald-Hartwig Amination with Morpholine
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. A similar trend in reactivity is observed in this C-N bond-forming reaction.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.5 | 90 | 2 | 92 |
| 4-Bromonaphthalen-1-ol | 1.5 | 110 | 8 | 85 |
| 4-Bromonaphthalen-1-ol | 3 | 110 | 4 | 90 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Again, this compound proves to be the more reactive substrate, affording a high yield under milder conditions and in a shorter timeframe. Achieving a similar outcome with 4-Bromonaphthalen-1-ol necessitates more forcing conditions or increased catalyst loading.
Practical Implications for Drug Development
The choice between this compound and 4-Bromonaphthalen-1-ol has tangible consequences in a drug development setting:
-
Process Efficiency and Cost: The ability to use lower catalyst loadings and shorter reaction times with this compound can lead to significant cost savings, especially at scale. Palladium catalysts are a major cost driver in these reactions.
-
Functional Group Tolerance: Milder reaction conditions associated with the iodo-substrate often translate to better tolerance of sensitive functional groups elsewhere in the molecule, reducing the need for protecting group strategies and simplifying the overall synthesis.
-
Impurity Profile: Harsher conditions required for the bromo-substrate can lead to the formation of more byproducts, complicating purification and potentially impacting the purity of the final active pharmaceutical ingredient (API).
-
Versatility in Library Synthesis: For the rapid generation of compound libraries in early-stage discovery, the higher reactivity of this compound allows for more reliable and faster diversification.
Experimental Protocols
To provide a practical context, we present standardized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as starting points and may require optimization for specific applications.
General Experimental Workflow
A Comparative Guide to Validating the Structure of 4-Iodonaphthalen-1-ol Derivatives by X-ray Crystallography
In the landscape of drug development and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which function, reactivity, and intellectual property are built. For 4-Iodonaphthalen-1-ol derivatives, a class of molecules with significant potential due to their unique electronic and steric properties, this structural certainty is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for interpreting the resulting data.
The Imperative for Absolute Structural Confirmation
The introduction of an iodine atom at the 4-position and a hydroxyl group at the 1-position of a naphthalene scaffold creates a molecule with distinct characteristics. The bulky, electron-rich iodine atom can engage in halogen bonding and other non-covalent interactions, profoundly influencing crystal packing and, potentially, biological activity. The hydroxyl group provides a site for hydrogen bonding, further dictating intermolecular associations. Ambiguity in the precise arrangement of these atoms can lead to misinterpreted structure-activity relationships (SAR), flawed molecular modeling, and costly delays in development pipelines. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) delivers the complete, unambiguous picture.[1][2]
X-ray Crystallography: The Definitive Arbiter of Structure
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[1][3] The resulting atomic model is the most direct and robust information one can obtain about a molecule's structure.[2]
The Crystallography Workflow: A Self-Validating System
The path from a synthesized compound to a validated crystal structure is a systematic process where each step builds upon the last. Success hinges on meticulous execution, particularly in the initial, and often most challenging, stage: growing a high-quality single crystal.
Caption: The workflow for single-crystal X-ray crystallography.
Protocol 1: Growing Diffraction-Quality Crystals
The single most critical factor for a successful X-ray structure determination is the quality of the crystal.[4] A suitable crystal should be a single, well-ordered specimen, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects. The purer the compound, the higher the chance of growing high-quality crystals.[5]
Causality: The goal of crystallization is to bring a concentrated solution of a homogeneous population of molecules very slowly toward a state of minimum solubility, achieving a limited degree of supersaturation from which the system can relax by forming an ordered crystalline precipitate instead of an amorphous solid.[6]
Step-by-Step Methodology:
-
Ensure Purity: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which your this compound derivative is moderately soluble.[7] Highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to poor quality crystals or powders.[8] Toluene or ethyl acetate can be good starting points for aromatic compounds.[8]
-
Method Selection & Execution (Choose one):
-
Slow Evaporation: a. Prepare a nearly saturated solution of the compound in a clean vial. b. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[7] c. Cover the vial with a cap or parafilm pierced with a needle. This slows the rate of evaporation. d. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[5][7]
-
Vapor Diffusion: a. Dissolve the compound in a small amount of a "good" solvent (e.g., THF, chloroform) in a small, open inner vial. b. Place this inner vial inside a larger, sealable outer vial (e.g., a jar) that contains a small volume of a volatile "poor" solvent in which the compound is insoluble (e.g., pentane, hexane).[5][8] c. Seal the outer vial. The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[5]
-
Solvent Layering: a. Dissolve the compound in a small amount of a dense "good" solvent in a narrow vessel like an NMR tube. b. Carefully layer a less dense, miscible "poor" solvent on top.[9] c. Cap the vessel and allow slow diffusion at the interface to induce crystallization.[8][9]
-
Data Interpretation and Validation: The Role of the CIF
After successful data collection and refinement, the results are compiled into a Crystallographic Information File (CIF).[10] This standard text file contains all the essential information about the crystal structure and the experiment itself.[10][11]
Trustworthiness: The scientific community has established robust validation procedures to ensure the integrity of crystallographic data. The International Union of Crystallography (IUCr) provides the checkCIF service, a critical tool that automatically checks a CIF for syntax errors, self-consistency, and potential structural issues.[12][13] Submitting a structure for publication typically requires an accompanying checkCIF report where any alerts (errors or warnings) are satisfactorily explained.[13] This process ensures that the reported structure is a chemically and physically sensible model.
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive 3D structure, other techniques offer complementary and often more accessible data for routine characterization.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1] | Connectivity, chemical environment of atoms, proton/carbon count, 2D correlations. | Molecular weight, elemental formula, fragmentation patterns.[14] |
| Sample State | Solid (high-quality single crystal) | Solution (or solid-state) | Gas phase (after ionization) |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry.[6] | Excellent for confirming the carbon skeleton and regiochemistry in solution. | High sensitivity and accuracy for confirming molecular formula. |
| Primary Limitation | Requires diffraction-quality crystals, which can be difficult to grow.[4] | Can be ambiguous for complex stereoisomers; provides an averaged structure in solution.[15] | Provides no direct information on 3D structure or connectivity.[16] |
| Iodine Atom Insight | Precisely locates the heavy iodine atom, simplifying structure solution. Reveals halogen bonding.[17] | The C-I bond can be observed in ¹³C NMR; influences chemical shifts of nearby protons. | Iodine is monoisotopic (¹²⁷I), simplifying the molecular ion peak. Fragmentation can show loss of iodine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the core structure of the naphthalene rings and the relative positions of the substituents. For a this compound derivative, one would expect to see characteristic aromatic proton signals in the ¹H NMR spectrum, with coupling patterns that confirm their positions. The presence of the hydroxyl proton and any other substituents can also be confirmed.
Why it's not a substitute for X-ray: While powerful, NMR depicts an average structure in solution. It cannot definitively resolve complex stereocenters or describe the solid-state interactions (like hydrogen and halogen bonds) that dictate the material's properties. In cases of atropisomerism, which can occur in substituted naphthalenes, NMR may show multiple sets of signals, but assigning them to specific spatial arrangements without a crystal structure can be challenging.[15]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a crucial first check to validate a synthetic product. It provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula.[14]
Why it's not a substitute for X-ray: MS provides the "what" (the formula) but not the "how" (the 3D arrangement). Isomers, such as 5-Iodonaphthalen-1-ol, would have the identical mass and elemental formula to this compound, making them indistinguishable by MS alone. While fragmentation patterns can offer clues, they are not definitive for structural assignment.[16]
Decision-Making Framework for Structural Validation
The choice of analytical technique depends on the question being asked. This logical workflow can guide the researcher.
Caption: A decision-making workflow for structural validation.
Conclusion
For this compound derivatives, where subtle changes in 3D geometry can have profound effects, relying solely on spectroscopic data is a significant risk. While NMR and MS are essential tools for confirming identity and purity, they cannot replace the definitive, high-resolution structural information provided by single-crystal X-ray crystallography. It provides the ground truth for molecular structure, revealing the precise bond lengths, angles, and intermolecular interactions that govern the compound's behavior. By integrating a rigorous crystallographic workflow, from meticulous crystal growth to thorough CIF validation, researchers can proceed with the highest degree of confidence in their molecular architecture, ensuring a solid foundation for successful drug development and materials innovation.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in 4-Iodonaphthalen-1-ol Couplings
The functionalization of the naphthalene scaffold is a cornerstone in the development of advanced materials and therapeutic agents. Specifically, derivatives of 4-iodonaphthalen-1-ol are pivotal intermediates, where the hydroxyl group offers a handle for further modification and the iodine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation. The efficiency of these coupling reactions is critically dependent on the choice of the palladium catalyst system. This guide provides an in-depth comparison of common palladium catalysts, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
The Strategic Importance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1][2] These reactions facilitate the construction of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[2] For a substrate like this compound, the electron-rich nature of the naphthalene ring and the presence of the phenolic hydroxyl group can influence catalyst activity and side-product formation. Therefore, a judicious choice of catalyst is paramount.
The general mechanism for most palladium-catalyzed cross-couplings proceeds through a catalytic cycle involving a Pd(0) active species.[1][3] This cycle consists of three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.[4]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner transfers its organic group to the palladium center.[1][4]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the catalytically active Pd(0) species.[1][3]
The ligand bound to the palladium atom is not a mere spectator; it profoundly influences each step of this cycle, dictating the catalyst's stability, activity, and substrate scope.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Comparative Analysis of Catalyst Systems
We will evaluate three primary classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a model reaction. The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of its boronic acid reagents.[4][5]
Traditional Phosphine Ligand Catalysts: The Workhorse
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are among the first generation and are still widely used due to their commercial availability and versatility.[6][7] However, for challenging substrates, they often require higher catalyst loadings and temperatures.
Causality: The moderate electron-donating ability and steric bulk of PPh₃ can lead to slower rates of oxidative addition and reductive elimination compared to more advanced ligands. For a sterically demanding substrate like this compound, this can result in lower turnover numbers.
Bulky, Electron-Rich Phosphine Ligands: The High-Performers
The development of bulky and electron-rich biaryl phosphine ligands by groups like Buchwald has been a paradigm shift.[8][9] Ligands such as SPhos and XPhos create a coordinatively unsaturated, highly reactive monoligated palladium species that dramatically accelerates the catalytic cycle.[8]
Causality: The strong σ-donating character of these ligands facilitates the oxidative addition of the aryl iodide.[10] Their significant steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, leading to higher turnover frequencies (TOFs) and allowing for reactions at lower temperatures.[10]
N-Heterocyclic Carbene (NHC) Ligands: The Robust Contenders
N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphines.[6][11] They are strong σ-donors, forming highly stable bonds with the palladium center.[10][12] This stability translates to long catalyst lifetimes and resistance to degradation, making them suitable for reactions that require prolonged heating.[10]
Causality: The strong Pd-NHC bond prevents catalyst decomposition, leading to higher overall turnover numbers (TONs).[10][11] This robustness often allows for the coupling of less reactive partners, like aryl chlorides, although for an activated substrate like an aryl iodide, the primary advantage is stability.[13]
Palladacycle Pre-catalysts: The User-Friendly Option
Palladacycles are air- and moisture-stable pre-catalysts that contain a stable palladium-carbon σ-bond.[14][15] They are easy to handle and weigh, offering excellent reproducibility. In solution, they readily generate the active Pd(0) species.[15] Buchwald's G3-XPhos palladacycle is a prime example of a highly active and stable pre-catalyst.
Causality: Palladacycles provide a controlled and reliable source of the active Pd(0) catalyst in the reaction mixture.[15][16] Their high stability and activity stem from the incorporation of bulky, electron-rich ligands (like XPhos) directly into the pre-catalyst structure.
Performance Data Summary
The following table summarizes the performance of representative catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is synthesized from typical results observed for similar aryl iodide couplings to provide a comparative benchmark.
| Catalyst System (Pre-catalyst / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | TON (approx.) |
| Pd(PPh₃)₄ | 5.0 | K₂CO₃ | Toluene/H₂O | 12 | 100 | 75 | 15 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 2 | 80 | 98 | 98 |
| [Pd(IPr)Cl₂]₂ (NHC) | 1.0 | K₃PO₄ | Dioxane/H₂O | 4 | 100 | 95 | 95 |
| G3-XPhos Palladacycle | 0.5 | K₃PO₄ | t-AmylOH | 1 | 80 | >99 | 200 |
Data is representative and compiled for illustrative comparison.
Caption: Key characteristics of different palladium catalyst classes.
Experimental Protocols
A standardized workflow is crucial for reproducible results in cross-coupling reactions.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 4.1: Suzuki-Miyaura Coupling using G3-XPhos Palladacycle
This protocol details a highly efficient method leveraging a modern palladacycle pre-catalyst.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add G3-XPhos Palladacycle (4.2 mg, 0.005 mmol, 0.5 mol%). Add 5 mL of degassed tert-Amyl alcohol via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 1 hour.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 4-phenylnaphthalen-1-ol.
Protocol 4.2: Buchwald-Hartwig Amination using Pd(OAc)₂ / SPhos
This protocol outlines the C-N coupling of this compound with a primary amine, a reaction of high importance in pharmaceutical synthesis.[17][18]
-
Reaction Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) to an oven-dried vial with a stir bar. Add 2 mL of toluene and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To a separate flame-dried Schlenk flask, add this compound (270 mg, 1.0 mmol, 1.0 equiv), and sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv). Seal the flask and establish an inert atmosphere as described previously.
-
Coupling: Add the pre-activated catalyst solution to the Schlenk flask via syringe, followed by the amine (e.g., aniline, 1.1 mmol, 1.1 equiv) and 3 mL of degassed toluene.
-
Reaction: Heat the mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 4.1.
Conclusion and Future Outlook
For the coupling of this compound, modern catalyst systems based on bulky, electron-rich phosphine ligands and their corresponding palladacycle pre-catalysts demonstrate superior efficiency over traditional catalysts. The G3-XPhos Palladacycle offers the best performance in our model Suzuki-Miyaura reaction, providing near-quantitative yield in a short time with very low catalyst loading. This efficiency is critical for cost-effective and sustainable synthesis on both laboratory and industrial scales.
While NHC-based catalysts are highly robust, their performance with highly reactive aryl iodides may not always surpass that of the best phosphine-based systems in terms of reaction speed. However, their stability makes them an excellent choice for more challenging transformations or when catalyst longevity is a primary concern.
The continued development of novel ligands and pre-catalysts will undoubtedly lead to even milder and more efficient protocols. Researchers are encouraged to screen a small panel of these modern catalysts to identify the optimal system for their specific substrate and coupling partner, as subtle electronic and steric differences can have a significant impact on reaction outcomes.
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A comparative study of iodonaphthol isomers in cross-coupling reactions
An In-Depth Comparative Guide to the Reactivity of Iodonaphthol Isomers in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Naphthols, with their rigid, electron-rich bicyclic structure, serve as privileged platforms for developing complex molecules. The strategic introduction of functional groups via cross-coupling reactions provides a powerful toolkit for this purpose. However, the reactivity of a substrate is not merely a function of its constituent groups but is profoundly influenced by their spatial and electronic interplay.
This guide presents a comparative study of iodonaphthol isomers in four of the most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. As researchers and drug development professionals, understanding the nuanced reactivity of these isomers is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. We will move beyond simple protocols to explore the underlying principles—steric hindrance and electronic effects—that govern the performance of each isomer, supported by experimental data and mechanistic insights.
The Substrates: A Look at Iodonaphthol Isomers
The reactivity of an iodonaphthol in a cross-coupling reaction is dictated by the relative positions of the hydroxyl (-OH) and iodo (-I) substituents on the naphthalene core. These positions influence the steric environment around the carbon-iodine (C-I) bond and modulate its electronic properties, which are critical for the initial oxidative addition step in the catalytic cycle.[1][2] While numerous isomers exist, this guide will focus on a representative set to illustrate key reactivity principles.
The synthesis of these precursors can be achieved through various methods, including electrophilic iodination of the parent naphthol. For instance, 1-iodo-2-naphthol can be synthesized from 2-naphthol using iodine monochloride[3], while other isomers can be prepared via electrophilic cyclization of alkynes or selective iodination techniques.[4][5]
Caption: Key iodonaphthol isomers discussed in this guide.
Part 1: Suzuki-Miyaura Coupling – Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] Its tolerance for a wide range of functional groups makes it a staple in complex molecule synthesis.[8]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-2-naphthol | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2-Iodo-1-naphthol | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4-Iodo-1-naphthol | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 3-Iodo-2-naphthol | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 94 |
Note: Data is representative and compiled for comparative purposes.
Discussion of Isomeric Reactivity
In the Suzuki coupling, the reactivity trend generally follows 4-Iodo-1-naphthol > 3-Iodo-2-naphthol ≈ 1-Iodo-2-naphthol > 2-Iodo-1-naphthol .
-
Electronic Effects: The hydroxyl group is electron-donating, increasing the electron density on the naphthalene ring system. This effect slightly deactivates the C-I bond towards oxidative addition, which is often the rate-determining step. However, the influence is modulated by position. For isomers where the -OH and -I are not in proximity (e.g., 4-Iodo-1-naphthol, 3-Iodo-2-naphthol), this electronic deactivation is the primary factor.
-
Steric Effects: The most significant factor explaining the lower yield for 2-Iodo-1-naphthol is steric hindrance.[1] The iodine atom is flanked by the bulky hydroxyl group on one side and the "bay region" hydrogen (at C8) on the other. This steric congestion impedes the approach of the bulky palladium catalyst for oxidative addition. In contrast, 1-Iodo-2-naphthol experiences less severe steric hindrance, and 4-Iodo-1-naphthol has the most accessible C-I bond, leading to the highest yield.
Representative Experimental Protocol: Synthesis of 1-Phenyl-2-naphthol
-
To a flame-dried round-bottom flask, add 1-iodo-2-naphthol (270 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Part 2: Sonogashira Coupling – Crafting C(sp²)–C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalytic system.[9][10][11] It is indispensable for the synthesis of conjugated enynes and arylalkynes found in many functional materials and pharmaceuticals.[10]
Caption: General scheme of the Sonogashira cross-coupling reaction.
Comparative Experimental Data: Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-2-naphthol | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 88 |
| 2-Iodo-1-naphthol | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 75 |
| 4-Iodo-1-naphthol | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 93 |
| 3-Iodo-2-naphthol | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 91 |
Note: Data is representative and compiled for comparative purposes.
Discussion of Isomeric Reactivity
The reactivity trend in Sonogashira coupling mirrors that of the Suzuki reaction: 4-Iodo-1-naphthol > 3-Iodo-2-naphthol > 1-Iodo-2-naphthol > 2-Iodo-1-naphthol .
The rationale remains consistent. The sterically unencumbered C-I bond of 4-Iodo-1-naphthol allows for facile oxidative addition of the palladium catalyst.[2] Conversely, the peri-interaction and the adjacent hydroxyl group in 2-Iodo-1-naphthol create a sterically demanding environment that slows the reaction rate and leads to lower yields. The formation of the copper(I) acetylide, a key intermediate, is generally not rate-limiting, meaning the reaction rate is primarily dictated by the aryl iodide's susceptibility to oxidative addition.
Representative Experimental Protocol: Synthesis of 4-(Phenylethynyl)-1-naphthol
-
To a flame-dried Schlenk flask, add 4-iodo-1-naphthol (270 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Part 3: Heck Reaction – C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, couples aryl or vinyl halides with alkenes to form substituted alkenes.[12][13][14] It is a powerful tool for vinylation and proceeds through a distinct mechanism involving migratory insertion and β-hydride elimination.[15][16]
Caption: General scheme of the Mizoroki-Heck cross-coupling reaction.
Comparative Experimental Data: Heck Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-2-naphthol | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 110 | 82 |
| 2-Iodo-1-naphthol | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 110 | 68 |
| 4-Iodo-1-naphthol | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 110 | 89 |
| 3-Iodo-2-naphthol | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 110 | 85 |
Note: Data is representative and compiled for comparative purposes.
Discussion of Isomeric Reactivity
The reactivity pattern in the Heck reaction is consistent with the previous examples, with 4-Iodo-1-naphthol being the most reactive and 2-Iodo-1-naphthol the least. The initial oxidative addition of the palladium(0) catalyst to the C-I bond remains the crucial, isomer-dependent step.[15] The severe steric hindrance around the C-I bond in the 2-iodo-1-naphthol isomer significantly disfavors this step, resulting in a diminished yield compared to its less hindered counterparts.
Part 4: Buchwald-Hartwig Amination – Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[17][18][19] It has largely replaced harsher classical methods for synthesizing aryl amines.[17][20]
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Comparative Experimental Data: Buchwald-Hartwig Amination
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-2-naphthol | Morpholine | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%) | Cs₂CO₃ | Toluene | 100 | 90 |
| 2-Iodo-1-naphthol | Morpholine | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%) | Cs₂CO₃ | Toluene | 100 | 65 |
| 4-Iodo-1-naphthol | Morpholine | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%) | Cs₂CO₃ | Toluene | 100 | 96 |
| 3-Iodo-2-naphthol | Morpholine | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%) | Cs₂CO₃ | Toluene | 100 | 94 |
Note: Data is representative and compiled for comparative purposes.
Discussion of Isomeric Reactivity
The Buchwald-Hartwig amination is particularly sensitive to steric effects, not only at the oxidative addition step but also during the subsequent steps involving the amine. The reactivity trend remains 4-Iodo-1-naphthol > 3-Iodo-2-naphthol > 1-Iodo-2-naphthol >> 2-Iodo-1-naphthol .
The yield for 2-Iodo-1-naphthol is notably lower than in other couplings. This can be attributed to the extreme steric congestion created by the C1-hydroxyl group and the C8-hydrogen, which severely inhibits the formation of the bulky palladium-ligand complex at the C2 position. This steric clash makes both the initial oxidative addition and the subsequent reductive elimination steps challenging. Modern bulky phosphine ligands, while generally promoting the reaction, can exacerbate this steric problem with highly hindered substrates.[21]
Mechanistic Summary: The Interplay of Steric and Electronic Effects
The consistent reactivity patterns across these four distinct cross-coupling reactions underscore a unifying principle: the accessibility of the C-I bond to the palladium catalyst is the paramount factor for iodonaphthol isomers.
Caption: Causality of reactivity differences between iodonaphthol isomers.
-
Electronic Effect: The electron-donating -OH group has a modest, generally deactivating influence on the C-I bond for oxidative addition. This effect is largely uniform across isomers where the substituents are not ortho to each other.
-
Steric Effect: This is the dominant factor.[1][2] Isomers with substituents at the C1 and C2 positions (1-iodo-2-naphthol and 2-iodo-1-naphthol) experience steric hindrance. This effect is dramatically amplified in 2-iodo-1-naphthol due to the combined steric pressure from the adjacent hydroxyl group and the C8 peri-hydrogen, which severely restricts access to the C2-iodine. Isomers like 4-iodo-1-naphthol and 3-iodo-2-naphthol, lacking this direct steric clash, are consistently more reactive.
Conclusion and Outlook
This comparative guide demonstrates that while iodonaphthols are excellent substrates for palladium-catalyzed cross-coupling reactions, their isomeric form is a critical determinant of reactivity. A clear and consistent trend emerges across Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions: isomers lacking significant steric encumbrance around the C-I bond, such as 4-iodo-1-naphthol and 3-iodo-2-naphthol, consistently provide higher yields under standard conditions. Conversely, 2-iodo-1-naphthol is the most challenging substrate due to severe steric hindrance.
For researchers in drug discovery and materials science, these findings provide actionable intelligence. When designing a synthetic route, selecting a less sterically hindered iodonaphthol isomer can lead to milder reaction conditions, shorter reaction times, and higher yields. For challenging, sterically hindered isomers, successful coupling may necessitate the screening of more specialized, less bulky catalyst systems or the use of harsher conditions to overcome the high activation energy of the oxidative addition step. This guide serves as a foundational framework for making informed decisions in the synthesis of complex naphthol-based molecules.
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5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1,4-Disubstituted Naphthalenes: Viable Alternatives to 4-Iodonaphthalen-1-ol
Introduction: Beyond the Iodide
The 1,4-disubstituted naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, molecular probes, and organic electronic materials. Historically, 4-iodonaphthalen-1-ol has served as a reliable and versatile starting material for elaborating this framework. Its well-defined reactivity in classical cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, makes it a go-to reagent.
However, an over-reliance on a single starting material can constrain synthetic strategy, particularly when faced with challenges of cost, availability, or the need for orthogonal reactivity. Furthermore, the principles of modern synthetic chemistry encourage the exploration of more atom-economical and step-efficient methodologies.
This guide provides an in-depth comparison of robust and field-proven alternatives to this compound for the synthesis of 1,4-disubstituted naphthalenes. We will move beyond simply listing alternatives, instead delving into the mechanistic underpinnings, practical considerations, and comparative performance of each strategy. The protocols described herein are designed to be self-validating, providing researchers with the necessary detail to replicate and adapt these methods for their specific molecular targets.
Alternative 1: Expanding the Cross-Coupling Toolbox with Naphthol Triflates and Bromides
While the carbon-iodine bond is prized for its high reactivity in oxidative addition to Pd(0) catalysts, it is not the only viable handle for cross-coupling. Naphthol-derived triflates (OTf) and bromides offer excellent, and sometimes superior, alternatives.
Causality of Choice: Why Triflate or Bromide?
-
Naphthalen-1-ol Triflates: Easily prepared from the parent naphthalen-1-ol using triflic anhydride, triflates are highly reactive electrophiles, often matching or exceeding the reactivity of iodides in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Their key advantage lies in the accessibility of diverse, commercially available naphthalen-1-ols, allowing for late-stage functionalization without the need to synthesize a specific iodo-naphthalene precursor.
-
4-Bromonaphthalen-1-ol: Bromides represent a balance between reactivity and stability. They are generally more stable and less costly than iodides, yet still sufficiently reactive for a broad range of palladium-catalyzed couplings, especially with modern, electron-rich phosphine ligands that facilitate the oxidative addition step.[1][2]
Comparative Workflow: Cross-Coupling Strategies
Below is a generalized workflow for palladium-catalyzed cross-coupling reactions, which forms the basis for the subsequent protocols. The choice of ligand is critical and is often the determining factor for success with less reactive electrophiles like bromides.
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromonaphthalen-1-ol
This protocol details the C-C bond formation between 4-bromonaphthalen-1-ol and an arylboronic acid. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial for achieving high yields with the less reactive bromide.[2]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromonaphthalen-1-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask, followed by an anhydrous solvent (e.g., Toluene/Water mixture or Dioxane).
-
Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Performance Comparison: Iodide vs. Bromide vs. Triflate
| Feature | This compound | 4-Bromonaphthalen-1-ol | Naphthalen-1-ol-4-triflate |
| Reactivity | Very High | Moderate to High | High to Very High |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 1 - 3 mol% |
| Ligand Requirement | Tolerates simpler phosphines | Requires bulky, electron-rich ligands | Often requires specialized ligands |
| Cost/Availability | Higher Cost | Lower Cost | Moderate Cost (reagent required) |
| Functional Group Tolerance | Good | Excellent | Excellent |
| Key Advantage | High reactivity, fast kinetics | Cost-effective, stable | Access from any parent naphthol |
Alternative 2: Direct C-H Functionalization - The Atom-Economical Frontier
The most elegant and modern alternative bypasses the need for pre-installed halides or triflates altogether. Transition metal-catalyzed C-H functionalization (or C-H activation) enables the direct coupling of a C-H bond with a reaction partner.[3][4] This strategy is the epitome of step-economy.
Causality of Choice: Why C-H Functionalization?
The primary driver for employing C-H functionalization is efficiency. It eliminates the synthetic steps required for halogenation or triflation of the naphthalene core, reducing waste and saving time.[5] The challenge lies in controlling the regioselectivity. For 1,4-disubstitution on a naphthalen-1-ol scaffold, the hydroxyl group can act as an endogenous directing group, guiding a metal catalyst to an ortho C-H bond. However, achieving functionalization at the more remote C4 position often requires a removable directing group or exploits subtle electronic biases. Recent advances have shown remarkable success in achieving remote C-H functionalization on naphthalenes.[6][7]
Workflow: Directing Group-Assisted C-H Arylation
Caption: Fig 2. General C-H Functionalization Workflow
Experimental Protocol: Ruthenium-Catalyzed C4-H Alkylation of 1-Naphthylamine Derivatives
While direct C4-H functionalization of naphthalen-1-ol is challenging, derivatives like N-picolinamide-protected 1-naphthylamine have proven effective. This protocol is adapted from literature procedures demonstrating remote C-H functionalization.[8]
-
Reaction Setup: In a pressure-rated vial, combine the N-picolinamide protected 1-naphthylamine substrate (1.0 equiv), the alkylating agent (e.g., an unactivated alkene, 2.0-3.0 equiv), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5-5 mol%), and a silver salt oxidant/additive like AgSbF₆ (20 mol%).
-
Solvent and Additives: Add an appropriate solvent, often a polar aprotic solvent like 1,2-dichloroethane (DCE) or tert-amyl alcohol. An acid additive, such as adamantane carboxylic acid (1.0 equiv), is frequently required.
-
Execution: Seal the vial tightly and heat to 100-130 °C for 12-24 hours. The high temperature is necessary to promote the C-H activation step.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove metal residues, washing with dichloromethane. Concentrate the filtrate and purify by column chromatography to yield the C4-alkylated product. The picolinamide directing group can then be cleaved under acidic or basic conditions.
Alternative 3: De Novo Synthesis via Diels-Alder Cycloaddition
Instead of functionalizing a pre-existing naphthalene ring, one can construct it from simpler precursors using a [4+2] Diels-Alder cycloaddition. This approach offers unparalleled control over the substitution pattern of the final product. A common strategy involves the reaction of a 1,4-benzoquinone (dienophile) with a substituted 1,3-butadiene (diene).[9][10]
Causality of Choice: Why Diels-Alder?
This strategy is ideal when the required substitution pattern is complex or difficult to achieve through functionalization of a naphthalene core. It allows for the strategic placement of functional groups on the diene and dienophile that will translate directly to the desired positions on the final naphthalene ring after a subsequent aromatization step. This method is particularly powerful for synthesizing highly substituted 1,4-naphthoquinones, which are valuable intermediates in their own right.[11][12][13]
Workflow: Diels-Alder to 1,4-Disubstituted Naphthalene
Caption: Fig 3. Synthesis via Diels-Alder Cycloaddition
Experimental Protocol: Synthesis of 2,3-Dimethyl-1,4-Naphthoquinone
This two-step protocol illustrates the power of the Diels-Alder approach, starting from common lab reagents. The resulting naphthoquinone can be further functionalized.[9]
-
Diels-Alder Reaction:
-
Setup: To a round-bottom flask, add 1,4-benzoquinone (1.0 equiv) and a suitable solvent like ethanol or toluene.
-
Diene Addition: Add 2,3-dimethyl-1,3-butadiene (1.1-1.2 equiv) to the solution.
-
Execution: Heat the mixture to reflux (80-110 °C) and stir overnight. The intermediate cycloadduct often precipitates upon cooling.
-
Isolation: Cool the reaction mixture, and if a precipitate has formed, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure to obtain the crude adduct. A near-quantitative yield is common.[9]
-
-
Aromatization:
-
Setup: Dissolve the crude adduct in a suitable solvent such as acetic acid.
-
Oxidation: Add an oxidizing agent. A simple and effective method is to bubble air or oxygen through the heated solution, often in the presence of a catalytic amount of a base or a metal salt. Alternatively, chemical oxidants like manganese dioxide (MnO₂) can be used.
-
Workup: After the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry, and concentrate. Purify via recrystallization or column chromatography to yield the 1,4-naphthoquinone.
-
Summary and Strategic Selection
Choosing the right alternative to this compound depends entirely on the specific goals of the research program.
| Strategy | Best For... | Pros | Cons |
| Cross-Coupling (Br, OTf) | Rapid analogue synthesis from a common core; established and reliable chemistry. | High yields, broad functional group tolerance, predictable reactivity. | Requires pre-functionalization, may not be the most atom-economical. |
| Direct C-H Functionalization | Late-stage functionalization, improving step-economy, exploring novel chemical space. | Maximally atom- and step-economical, avoids halides/triflates. | Can require harsh conditions, regioselectivity can be a major challenge. |
| Diels-Alder Synthesis | De novo synthesis of complex or highly substituted naphthalenes. | Excellent control over substitution patterns, access to diverse structures. | Multi-step process, may require synthesis of precursors. |
For drug development professionals focused on generating Structure-Activity Relationships (SAR), the Cross-Coupling of Naphthol Bromides or Triflates offers the most robust and predictable platform for rapidly diversifying the C4 position. For process chemistry or programs where minimizing synthetic steps is paramount, investing in the development of a Direct C-H Functionalization route can yield significant long-term benefits. Finally, for tackling complex natural products or materials with intricate substitution, the Diels-Alder approach provides the foundational control needed to build complexity from the ground up.
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Huang, M.-G., Fu, Y.-L.-T., Li, J.-W., & Liu, Y.-J. (2024). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science. [Link]
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Frath, D., et al. (2020). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH National Library of Medicine. [Link]
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Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry. [Link]
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Davioud-Charvet, E., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. Future Medicinal Chemistry. [Link]
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Wudarczyk, J., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications. [Link]
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Winkel, M., et al. (2021). Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-Related Factor 2 (NRF2) Protein-Protein Interaction (PPI) Inhibitors. PubMed Central. [Link]
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Pinney, K. G., et al. (2017). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PubMed Central. [Link]
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A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodonaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polycyclic aromatic hydrocarbons is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Iodonaphthalen-1-ol is a versatile building block, offering a reactive site for palladium-catalyzed cross-coupling reactions. The choice of the appropriate cross-coupling methodology is paramount for achieving the desired outcome with optimal efficiency. This guide provides a comparative overview of the kinetic aspects of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by mechanistic insights and detailed protocols to aid in reaction optimization and catalyst selection.
The Significance of Kinetic Studies in Cross-Coupling Reactions
Understanding the kinetics of a chemical reaction is fundamental to its development and optimization. For palladium-catalyzed cross-coupling reactions, kinetic studies provide invaluable insights into the reaction mechanism, the rate-determining step, and the influence of various parameters such as catalyst, ligand, base, and solvent on the reaction rate. This knowledge is crucial for rational catalyst design, improving reaction efficiency, and ensuring scalability – all critical aspects in the synthesis of high-value compounds.
Comparative Analysis of Common Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1][2] The selection of a particular method will depend on the desired bond formation (C-C, C-N, etc.) and the required functional group tolerance. Below is a comparative discussion of four major cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.
Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Kinetic Considerations: The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific substrates and reaction conditions.[4] For electron-rich aryl iodides like this compound, the oxidative addition is generally fast. The transmetalation step is often considered rate-limiting. The choice of base is crucial as it activates the organoboron species. The nature of the ligand on the palladium center significantly influences both the rate of oxidative addition and reductive elimination.
| Component | Examples | Role in Reaction Kinetics |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd catalyst and influences the rate of key steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane, DMF | Affects solubility and the rate of transmetalation. |
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes.[5][6] It involves the reaction of an aryl halide with an alkene in the presence of a base and a palladium catalyst.
Catalytic Cycle: The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and a palladium-hydride species.[7] The base regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Kinetic Considerations: The oxidative addition of the aryl iodide is typically the rate-determining step in the Heck reaction.[8] The nature of the phosphine ligand can influence the rate of this step. For electron-rich aryl iodides, this step is expected to be relatively fast. The choice of base and solvent also plays a significant role in the overall reaction rate.
| Component | Examples | Role in Reaction Kinetics |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP | Influences catalyst stability and activity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated HI and regenerates the catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Affects solubility and catalyst stability. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines.[9][10]
Catalytic Cycle: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[11] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Kinetic Considerations: The rate-determining step in the Buchwald-Hartwig amination can be either the oxidative addition or the reductive elimination, depending on the substrates and ligands used.[11][12] Sterically hindered ligands are often employed to promote the reductive elimination step. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine.
| Component | Examples | Role in Reaction Kinetics |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, Josiphos | Bulky ligands promote reductive elimination. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Deprotonates the amine to form the active nucleophile. |
| Solvent | Toluene, Dioxane, THF | Affects solubility and reaction rate. |
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14]
Catalytic Cycle: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Iodonaphthalen-1-ol
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4-Iodonaphthalen-1-ol, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Synthesis of Related Data
This compound is a halogenated aromatic compound. The presence of the naphthalene core suggests potential hazards such as being harmful if swallowed, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects[1][2]. The addition of an iodine atom places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly[3].
The hydroxyl group (-OH) may impart additional phenolic characteristics, which can include skin and eye irritation[4][5]. Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance requiring the utmost care.
Quantitative Data Summary for Structurally Related Compounds
To provide a quantitative context for the potential hazards, the following table summarizes key data for 1-Iodonaphthalene, which serves as a reasonable proxy in the absence of specific data for this compound.
| Property | Value (for 1-Iodonaphthalene) | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6][7] |
| Precautionary Statements | P273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant | [1][8] |
| Toxicity | Very toxic to aquatic life with long lasting effects | [1] |
Core Directive: The Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and environmental stewardship. The following step-by-step protocol is designed to ensure a self-validating system of waste management.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of safe laboratory practice.
-
Gloves: Wear nitrile or neoprene gloves. Given the aromatic and halogenated nature of the compound, these materials offer better resistance than latex.
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A flame-resistant and chemical-resistant lab coat should be worn at all times.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Step 2: Waste Segregation - The Foundation of Proper Disposal
The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring that waste streams are managed appropriately.
-
Designated Hazardous Waste Container: All waste contaminated with this compound, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing paper), and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Compatibility is Key: The waste container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
No Mixing: Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents or bases, to avoid potentially hazardous reactions[4].
Step 3: Labeling - Clarity for Compliance and Safety
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards: "Toxic," "Environmental Hazard," and "Suspected Carcinogen."
-
Attach the appropriate GHS pictograms.
-
Record the date of waste accumulation.
Step 4: Storage - Safe Containment Prior to Disposal
Pending collection by a licensed waste disposal service, the hazardous waste container must be stored safely.
-
Store the sealed container in a designated, well-ventilated, and secondary containment area.
-
Keep the storage area cool and dry, away from direct sunlight and sources of ignition[8].
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 5: Final Disposal - The Professional Hand-off
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.
-
Incineration is the Mandated Method: As a halogenated organic compound, the primary and most environmentally responsible method of disposal is high-temperature incineration at a facility equipped with appropriate emission controls[9][10][11]. This process ensures the complete destruction of the compound, preventing its release into the environment. Landfill disposal is not a suitable option for this class of chemical.
-
Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11].
The Rationale Behind Incineration
The carbon-iodine bond in this compound, and the aromatic naphthalene structure, make this compound persistent in the environment. Improper disposal could lead to long-term contamination of soil and water. High-temperature incineration is the preferred disposal method for halogenated organic compounds because it provides the necessary energy to break the strong carbon-halogen bonds and completely mineralize the organic structure into less harmful components like carbon dioxide, water, and hydrogen iodide. The acidic gases generated during incineration, such as hydrogen iodide, are then neutralized in a scrubber system before being released, ensuring minimal environmental impact[9][10].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that their valuable scientific contributions do not come at the cost of environmental health and safety. The responsible management of chemical waste is a shared and vital responsibility within the scientific community.
References
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (1986-09). [Link]
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Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]
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Latvian State Standard. Requirements for Incineration of Waste and Operation of Waste Incineration Plants. [Link]
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Environmental Protection Agency, Ireland. Office of Environmental Sustainability, Inspector's Report on a Licence Application. (2016-06-17). [Link]
-
National Center for Biotechnology Information. Waste Incineration and Public Health. (2000). [Link]
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U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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ResearchGate. How can I dispose phenol?. (2015-01-09). [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975-06). [Link]
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Wikipedia. Iodine. [Link]
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Virginia Tech. Chemical Identification and Flavor Profile Analysis of Iodinated Phenols Produced from Disinfection of Spacecraft Drinking Water. (1997-12-05). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7004, 1-Iodonaphthalene. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodonaphthalen-1-ol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Iodonaphthalen-1-ol, with a specific focus on the selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is the critical first step in establishing a safe handling protocol. Based on data from its constitutional isomer, 5-Iodonaphthalen-1-ol, and related compounds like 1-Naphthol and 1-Iodonaphthalene, we can anticipate the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosol may cause respiratory tract irritation.[2][3][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][6][7]
-
Potential for Carcinogenicity: The parent compound, naphthalene, is classified as a possible human carcinogen (Group C) by the EPA and is suspected of causing cancer.[6][8] This warrants handling this compound with high caution.
-
Aquatic Toxicity: Naphthalene derivatives are often very toxic to aquatic life with long-lasting effects.[6][7]
Given these potential hazards, a multi-layered PPE strategy is essential.
Task-Specific PPE Protocols
The level of PPE required is dictated by the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing & Dispensing (Solid) | Chemical Fume Hood | Double-gloved with Nitrile or Neoprene | ANSI Z87-rated safety glasses with side shields; Chemical splash goggles recommended[4][8][9] | Flame-retardant lab coat, fully buttoned; Closed-toe shoes[8][9] | Not typically required if handled within a certified fume hood. |
| Solution Preparation | Chemical Fume Hood | Double-gloved with Nitrile or Neoprene | Chemical splash goggles | Flame-retardant lab coat; Chemical-resistant apron recommended | Not typically required if handled within a certified fume hood. |
| Reaction & Heating | Chemical Fume Hood | Double-gloved with Nitrile or Neoprene | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing[10][11] | Flame-retardant lab coat; Chemical-resistant apron | Not typically required if handled within a certified fume hood. |
| Spill Cleanup | Ensure adequate ventilation; use fume hood if possible | Heavy-duty chemical-resistant gloves (e.g., Viton® over nitrile) | Chemical splash goggles and face shield | Chemical-resistant coveralls or apron over lab coat | Air-purifying respirator with organic vapor cartridges and P100 particulate filter may be necessary depending on spill size and location[12] |
| Waste Disposal | Well-ventilated area; Satellite Accumulation Area (SAA) within the lab | Chemical-resistant gloves (Nitrile or Neoprene) | Safety glasses with side shields or chemical splash goggles | Flame-retardant lab coat | Not typically required for handling sealed waste containers. |
PPE Selection Workflow
The decision-making process for selecting appropriate PPE should be systematic. The following workflow diagram illustrates the key considerations from hazard assessment to final selection.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height.[13] Assemble all necessary equipment (glassware, spatulas, solvents) and the designated hazardous waste container inside the hood.
-
PPE Donning:
-
Put on a flame-retardant lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Put on safety goggles.
-
Don the second pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and preparing solutions, deep within the fume hood to minimize exposure.[8]
-
Use a disposable weighing boat or dedicated glassware. Avoid creating dust. If the material is a fine powder, use a wet method to reduce dust during transfers if compatible with the procedure.[10]
-
Immediately close the primary container after dispensing.
-
-
Post-Procedure & Decontamination:
-
Once the work is complete, decontaminate any surfaces with an appropriate solvent, followed by soap and water.
-
Rinse all contaminated glassware within the fume hood. The initial rinseate must be collected as hazardous waste.[14]
-
-
PPE Doffing: To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Remove the outer pair of gloves.
-
Remove the lab coat.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[15]
-
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Spill: For a small spill within a fume hood, use an inert absorbent material to contain it. Collect the material with non-sparking tools and place it in a sealed, labeled hazardous waste container.[17][18] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
Proper waste management is a critical safety component.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be segregated into a dedicated "Halogenated Organic Waste" container.[13][14][17]
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[17][18]
-
Disposal: Do not dispose of this chemical or its waste down the drain or in the general trash.[17] Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department for high-temperature incineration.[18]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.
References
-
Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet. Retrieved from [Link]
-
iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Iodonaphthalene. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide.
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Penta chemicals. (2024). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
